2-Methoxypyrimidin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZQRJXEHGOEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535798 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91233-70-4 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of 2-Methoxypyrimidin-5-ol (CAS No. 71133-22-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules, and the specific functionalization of this compound—possessing both a methoxy and a hydroxyl group—makes it a versatile building block for synthetic chemistry.[1][2] This document details its physicochemical properties, spectroscopic profile, plausible synthetic methodologies, and key chemical reactions. Furthermore, it explores its potential applications in the development of novel therapeutic agents, grounded in the established roles of related pyrimidine derivatives.
Introduction and Structural Context
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Its structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.
A critical aspect of its chemistry is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (enol) form, this compound, and its more stable keto tautomer, 2-methoxypyrimidin-5(4H)-one.[2] While the enol form is frequently named, much of the available data and its reactivity profile correspond to the keto form.[2]
Core Identifiers:
-
Systematic Name (IUPAC): this compound
-
CAS Number: 71133-22-7[2]
-
Molecular Formula: C₅H₆N₂O₂[2]
-
PubChem CID: 581046[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These values, primarily derived from computational data from PubChem, are essential for predicting the compound's behavior in various chemical and biological systems.[2]
| Property | Value | Source |
| Molecular Weight | 126.11 g/mol | PubChem[2] |
| XLogP3-AA (LogP) | -0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 50.7 Ų | PubChem[2] |
| Exact Mass | 126.042927438 Da | PubChem[2] |
| Complexity | 183 | PubChem[2] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the precise atomic connectivity.[3]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the aromatic protons on the pyrimidine ring (two doublets in the 7.5-8.5 ppm region), and a broad singlet for the hydroxyl proton, which can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: the methoxy carbon (around 55-60 ppm) and four carbons in the pyrimidine ring, with chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.[4]
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: The presence of the keto tautomer would give rise to a strong absorption band around 1650 cm⁻¹, indicative of a carbonyl group.[5]
-
C-O Stretch: A peak in the 1300-1200 cm⁻¹ range would correspond to the C-O stretching of the methoxy group.
-
Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are typical for C-H bonds on the aromatic ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (126.0429 Da).[2] Analysis of isotopic patterns can further confirm the elemental composition.
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Workflow
A logical pathway involves the reaction of a suitably substituted malonate derivative with an appropriate amidine, followed by functional group manipulation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on general pyrimidine synthesis.[6]
Step 1: Synthesis of 5-Methoxypyrimidine-4,6-diol
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
To this solution, add diethyl 2-methoxymalonate, followed by formamidine hydrochloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Methoxypyrimidine-4,6-diol.
Step 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
-
Carefully add the 5-Methoxypyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture gently under reflux until the reaction is complete.
-
Cool the mixture and pour it cautiously onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
The selective removal of one chlorine atom to yield the final product is a challenging step.[2] This could potentially be achieved through controlled catalytic hydrogenation (e.g., using Pd/C with a base like triethylamine) or by selective hydrolysis under carefully controlled pH and temperature conditions.
Purification:
-
The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a solvent gradient such as hexane/ethyl acetate.[6]
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound makes it an attractive starting material for creating libraries of novel compounds.[7]
Key Reaction Sites
Caption: Key reactive sites on this compound.
-
The Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization. It can undergo O-alkylation or esterification to introduce a wide variety of functional groups, which is crucial for modulating properties like solubility, lipophilicity, and target binding.[1]
-
The Pyrimidine Ring: The ring itself can be subject to further substitution reactions, such as halogenation, which can then be used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.[1]
Potential Therapeutic Applications
While specific biological activities for this compound itself are not widely reported, the pyrimidine core is a well-established pharmacophore in many therapeutic areas.[1][2] Derivatives of this compound could be investigated for a range of activities:
-
Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy, often mimicking the adenine base of ATP to bind in the enzyme's active site.[7] Strategic functionalization at the C4, C5, and C2 positions is critical for achieving potency and selectivity.[7]
-
Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1]
-
Antimicrobial and Antiviral Agents: Modified pyrimidine nucleosides are a mainstay of antiviral therapy. The pyrimidine nucleus is also a common feature in antibacterial and antifungal drugs.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8][9]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space. While detailed experimental data remains somewhat limited in public literature, its structural relationship to a multitude of known biologically active pyrimidines provides a strong rationale for its use in the development of novel kinase inhibitors, anticancer agents, and other therapeutics. This guide serves as a foundational resource for researchers looking to leverage the chemical properties of this versatile compound in their discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxypyrimidin-5-ol
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-methoxypyrimidin-5-ol (C₅H₆N₂O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the causal logic behind the selection and sequence of analytical techniques, emphasizing a self-validating system of protocols. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D correlation experiments (HSQC, HMBC), we present a robust strategy to confirm the molecular formula, identify key functional groups, and definitively establish the connectivity of the pyrimidine scaffold. This guide is grounded in authoritative principles of analytical chemistry and serves as a practical blueprint for the structural characterization of novel heterocyclic compounds.
Introduction and Strategic Overview
The pyrimidine ring is a foundational scaffold in a vast array of biologically active molecules, from nucleic acids to therapeutic agents.[1] The precise substitution pattern on this ring is critical to a molecule's function and pharmacological profile. This compound is a heterocyclic compound whose structural confirmation is paramount for its potential use as a building block in medicinal chemistry. The presence of tautomeric possibilities and potential isomers necessitates a rigorous, multi-faceted analytical approach.
This guide outlines a logical and efficient workflow for structure elucidation. The strategy begins with establishing the molecular formula and then proceeds to identify functional groups, culminating in the assembly of the molecular framework through detailed NMR analysis. Each step provides a piece of the puzzle, and the congruence of data from all techniques provides the final, validated structure.
Elucidation Workflow Diagram
The overall strategy is depicted in the following workflow diagram, which illustrates the sequential and integrated nature of the analytical process.
Caption: Strategic workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing the Foundation
Expertise & Causality: The first and most fundamental step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) with high precision, we can deduce a unique elemental composition, distinguishing our target from isobaric compounds.
Anticipated Results: this compound has a molecular formula of C₅H₆N₂O₂. The expected monoisotopic mass is 126.0429 Da.[2] In a positive-ion mode ESI-HRMS experiment, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 127.0502.[2]
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 127.05021 | 127.0501 | -0.9 |
| [M+Na]⁺ | 149.03215 | 149.0320 | -1.0 |
| [M-H]⁻ (Negative Mode) | 125.03565 | 125.0357 | +0.4 |
| Caption: Table 1. Anticipated HRMS data for this compound. |
The observation of these ions with a mass error of <5 ppm provides strong, trustworthy evidence for the molecular formula C₅H₆N₂O₂. Fragmentation patterns in MS/MS experiments could further support the structure, often showing losses of methyl radicals or carbon monoxide, which are characteristic of methoxy and hydroxylated aromatic systems.[3][4]
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: With the molecular formula established, FT-IR spectroscopy is employed to rapidly identify the key functional groups present. This technique is particularly adept at detecting hydroxyl (-OH), C-H, C-O, and aromatic C=N/C=C bonds, all of which are expected in our target molecule. The presence or absence of these characteristic absorption bands provides a quick and reliable qualitative check of the structure.
Anticipated Spectrum:
-
-OH Stretch: A broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.[5][6]
-
Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) indicates C-H bonds on the aromatic pyrimidine ring.[7]
-
Aliphatic C-H Stretch: Stronger absorptions in the 2850-2960 cm⁻¹ range are expected for the C-H bonds of the methoxy (-OCH₃) group.[7]
-
C=N and C=C Stretches: The pyrimidine ring should exhibit several medium to strong absorption bands in the 1450-1600 cm⁻¹ region, which arise from the stretching vibrations of the C=C and C=N double bonds.[8]
-
C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region is indicative of the C-O stretching vibrations from both the ether (methoxy) and phenol (hydroxyl) groups.[9]
The combination of a broad -OH band, aromatic C-H signals, and strong C-O stretches provides compelling evidence for a hydroxylated, methoxy-substituted aromatic ring, fully consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Standard Protocol: All NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.[10] Samples are typically prepared by dissolving 5-25 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with chemical shifts referenced to the residual solvent signal or an internal standard like TMS.[11][12]
¹H NMR: Proton Environment Analysis
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Anticipated Spectrum (in DMSO-d₆):
-
-OH Proton: A broad singlet, likely in the δ 9.0-10.0 ppm range. This peak's position is concentration-dependent and it will exchange with D₂O.
-
Aromatic Protons: The pyrimidine ring has two protons. They will appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Depending on their coupling constant, they may appear as singlets or doublets.
-
-OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-4.0 ppm.
¹³C NMR & DEPT: Carbon Skeleton Mapping
Expertise & Causality: The ¹³C NMR spectrum identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH, CH₂, and CH₃ carbons, which is essential for correct assignment.
Anticipated ¹³C NMR Data:
| Atom Label | Carbon Type | Anticipated Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | Quaternary (C-O) | 160 - 165 |
| C4 | CH | 140 - 150 |
| C5 | Quaternary (C-O) | 145 - 155 |
| C6 | CH | 110 - 120 |
| -OCH₃ | CH₃ | 55 - 60 |
2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR provides the parts list, 2D correlation spectroscopy shows how they are connected. HSQC and HMBC are the most powerful experiments for this purpose.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[15] It allows for the unambiguous assignment of protonated carbons. We expect to see cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the methoxy proton signal to the methoxy carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons over two or three bonds.[16] This allows us to connect the different fragments of the molecule, including through quaternary (non-protonated) carbons.
HMBC Correlation Diagram
The following diagram illustrates the key HMBC correlations that would definitively confirm the structure of this compound.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Trustworthiness & Validation:
-
The protons of the methoxy group (H-methoxy) should show a 3-bond correlation to C2, confirming the attachment of the methoxy group at this position.
-
The proton at position 4 (H4) should correlate to C2, C5, and C6, locking in its position relative to the methoxy and hydroxyl groups.
-
The proton at position 6 (H6) should correlate to C4 and C5, completing the connectivity map of the pyrimidine ring.
The observation of this complete and self-consistent set of correlations provides irrefutable proof of the 2-methoxy-5-ol substitution pattern.
Data Integration and Final Conclusion
The structure of this compound is confirmed by the convergence of all analytical data. HRMS establishes the correct molecular formula of C₅H₆N₂O₂. FT-IR confirms the presence of hydroxyl, methoxy, and aromatic pyrimidine functionalities. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity. The ¹H and ¹³C spectra account for all atoms, and the specific correlations observed in the HMBC spectrum leave no ambiguity as to the placement of the methoxy group at the C2 position and the hydroxyl group at the C5 position. This systematic and multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Instrumentation: Use an Orbitrap or TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Identify the m/z values for the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₅H₆N₂O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.[11]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation for quantitative integration), and 16-32 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a 2-second relaxation delay, and accumulate several thousand scans for adequate signal-to-noise.
-
2D NMR (HSQC & HMBC): Use standard, gradient-selected pulse programs for both HSQC and HMBC experiments. Optimize the HMBC experiment for long-range couplings of ~8 Hz.[14]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. article.sapub.org [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of aliphatic and phenolic hydroxyl groups in lignin by chemometric analysis of FTIR sp [imisrise.tappi.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. m.youtube.com [m.youtube.com]
2-Methoxypyrimidin-5-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of plausible and chemically sound synthetic pathways for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active agents, and the specific substitution pattern of this compound makes it a valuable building block for novel therapeutics. This document delves into the strategic considerations for its synthesis, offering detailed experimental protocols, mechanistic insights, and troubleshooting guidance grounded in established principles of heterocyclic chemistry. The methodologies presented are synthesized from established literature on analogous pyrimidine derivatives, providing a robust framework for researchers and drug development professionals.
Introduction: The Strategic Importance of this compound
The pyrimidine ring is a fundamental motif in a vast array of biologically active molecules, including nucleobases and numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and other therapeutics. This compound, with its distinct methoxy and hydroxyl functionalities, presents a versatile scaffold for chemical elaboration. The methoxy group at the C2 position and the hydroxyl group at the C5 position offer orthogonal handles for derivatization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide provides a detailed exploration of the synthesis of this key intermediate, focusing on the most logical and adaptable chemical strategies. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, equipping the research scientist with the knowledge to not only replicate but also adapt and optimize these procedures.
Proposed Synthetic Pathways: A Strategic Overview
-
Principal Synthesis via Cyclocondensation: This is the most fundamental and convergent approach, building the pyrimidine ring from acyclic precursors. It involves the reaction of a three-carbon dielectrophile with an N-C-N synthon, in this case, O-methylisourea.
-
Synthesis via Pyrimidine Ring Modification: An alternative strategy involves the chemical modification of a pre-existing, suitably functionalized pyrimidine ring. This can be advantageous if a closely related pyrimidine is commercially available and inexpensive.
Below is a graphical overview of these strategic approaches.
Caption: High-level strategies for the synthesis of this compound.
In-Depth Analysis: Principal Synthesis via Cyclocondensation
The cyclocondensation approach represents the most robust and flexible method for the de novo synthesis of this compound. This pathway is predicated on the classic Prinzbach-type pyrimidine synthesis.[3]
Rationale and Mechanistic Insight
This synthesis involves the base-catalyzed condensation of O-methylisourea with a suitable 1,3-dielectrophilic three-carbon component. A logical precursor for introducing the C5-hydroxyl group is a derivative of 2-formyl-3-hydroxyacrylic acid (also known as mucobromic or mucochloric acid derivatives, or simpler formyl acetates).
The general mechanism proceeds as follows:
-
Michael Addition: The more nucleophilic nitrogen of O-methylisourea attacks the β-position of the α,β-unsaturated carbonyl system of the three-carbon component.
-
Schiff Base Formation: The second nitrogen atom of the isourea condenses with the aldehyde or ketone carbonyl group.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration (or elimination of a leaving group) to yield the aromatic pyrimidine ring.
Caption: Generalized workflow for the cyclocondensation synthesis of pyrimidines.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for synthesizing structurally similar hydroxypyrimidines.[3][4]
Materials:
-
Methyl 2-formyl-3-methoxyacrylate (or a similar β-alkoxyacrylate precursor)
-
O-Methylisourea hydrogen sulfate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add O-methylisourea hydrogen sulfate (1.0 equivalent). Stir for 20 minutes at room temperature to form the free base. Subsequently, add a solution of methyl 2-formyl-3-methoxyacrylate (1.1 equivalents) in anhydrous methanol dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it to pH ~7 by the slow addition of concentrated HCl. A precipitate may form.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]
Quantitative Data and Troubleshooting
The following table summarizes expected parameters based on analogous pyrimidine syntheses.[6]
| Parameter | Expected Value/Condition | Rationale / Notes |
| Yield | 40-65% | Yields are highly dependent on the purity of reagents and strict anhydrous conditions. Moisture can hydrolyze the starting ester and interfere with the base. |
| Reaction Time | 6-12 hours | Monitor by TLC to avoid prolonged heating which can lead to byproduct formation. |
| Temperature | ~65 °C (Reflux in MeOH) | Sufficient to overcome the activation energy without causing significant decomposition. |
| Purity (Post-Chromo) | >98% | Purity should be assessed by HPLC and confirmed by NMR and MS. |
Troubleshooting Common Issues:
-
Low Yield: This is often due to moisture in the reagents or solvent, leading to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.[3] An incomplete reaction can also be a cause; confirm full consumption of starting material by TLC before work-up.
-
Multiple Byproducts: Overheating or extended reaction times can lead to decomposition or polymerization. The formation of incompletely cyclized intermediates is also possible. Careful temperature control and reaction monitoring are crucial.[3]
-
Purification Difficulties: The hydroxyl group can cause the compound to streak on silica gel columns. Pre-treating the silica with triethylamine or using neutral alumina can mitigate this issue. Recrystallization from a suitable solvent (e.g., ethanol/water) can be an effective alternative if the product is a solid.[5]
Synthesis via Pyrimidine Ring Modification
This approach leverages a commercially available pyrimidine as a starting point. A plausible route would involve a double nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine.
Proposed Route: Sequential Substitution
A potential starting material is 2,5-dichloropyrimidine or 2-chloro-5-bromopyrimidine . The strategy involves two sequential substitutions:
-
Methoxylation: Reaction with sodium methoxide. The C2 position is generally more activated towards nucleophilic attack than C5.
-
Hydroxylation: Conversion of the C5-halogen to a hydroxyl group. This is more challenging and may require harsher conditions (e.g., high-temperature hydrolysis with NaOH) or a palladium-catalyzed hydroxylation protocol.
Caption: Sequential substitution pathway for this compound synthesis.
Causality Behind Experimental Choices:
-
Choice of Nucleophile Order: Methoxylation is typically performed first under milder conditions. The subsequent hydroxylation of the less reactive C5 position often requires more forcing conditions, which the methoxy group can withstand.
-
Catalysis: For the C5-hydroxylation, a simple SNAr might be sluggish. Modern cross-coupling methods, such as Buchwald-Hartwig-type hydroxylations, could offer a more efficient and milder alternative to direct hydrolysis.
This route's primary advantage is its directness if the starting dihalopyrimidine is readily accessible. However, it may suffer from regioselectivity issues and the potentially harsh conditions required for the second step.
Conclusion
The synthesis of this compound is most reliably achieved via a classical cyclocondensation reaction between O-methylisourea and a functionalized three-carbon precursor. This method offers flexibility and is grounded in decades of heterocyclic chemistry, making it a robust choice for producing this valuable building block. While modification of an existing pyrimidine ring presents an alternative, it may pose challenges related to reactivity and regioselectivity. The detailed protocol and troubleshooting guide provided for the cyclocondensation route offer a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
An In-depth Technical Guide to a Versatile Pyrimidine Scaffold: The Case of 4-Methoxypyrimidin-5-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Nuances of Pyrimidine Nomenclature
In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. The initial query for "2-Methoxypyrimidin-5-ol" leads to an ambiguous chemical space with limited direct documentation. However, extensive research points towards a closely related and well-characterized isomer, 4-Methoxypyrimidin-5-ol (CAS No. 71133-22-7) . This compound is of significant interest due to its potential as a versatile building block in medicinal chemistry. A critical aspect of its chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one . This guide, therefore, will focus on this well-documented isomer, providing a comprehensive technical overview of its properties, synthesis, and applications, thereby offering a scientifically grounded resource for researchers in the field.
Core Chemical and Physical Properties
4-Methoxypyrimidin-5-ol is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The presence of both a methoxy and a hydroxyl group on the pyrimidine ring provides multiple avenues for synthetic diversification.[3]
Tautomerism: A Key Consideration
A fundamental characteristic of 4-Methoxypyrimidin-5-ol is its tautomeric relationship with 5-methoxypyrimidin-4(3H)-one. The equilibrium generally favors the keto form, which has implications for its reactivity and spectral characteristics.[2]
Diagram 1: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties, primarily based on computed data for the more stable keto tautomer, 5-methoxypyrimidin-4(3H)-one.[2]
| Property | Value | Source |
| CAS Number | 71133-22-7 | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| XLogP3-AA | -0.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 126.042927438 Da | [2] |
Synthesis and Purification: A Practical Approach
While specific, peer-reviewed synthetic protocols for 4-Methoxypyrimidin-5-ol are not abundant in the literature, a plausible and scalable two-step synthetic pathway can be proposed based on established pyrimidine chemistry. This involves the cyclization of a suitable precursor followed by a nucleophilic aromatic substitution.[4]
Diagram 2: Proposed Synthetic Workflow
Caption: A proposed two-step synthetic pathway for 4-Methoxypyrimidin-5-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite based on general methodologies for pyrimidine synthesis and requires experimental optimization.[4][5]
Step 1: Synthesis of 4,6-Dichloropyrimidin-5-ol (Intermediate)
-
Cyclization: In a suitable reactor, charge diethyl 2-aminomalonate and an excess of formamide (e.g., 10 molar equivalents). Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, cool the reaction mixture to room temperature, which may cause the precipitation of 4,6-dihydroxypyrimidin-5-ol. Isolate the precipitate by filtration and wash with a suitable solvent like ethanol.[4]
-
Chlorination: Dry the isolated intermediate. In a separate reactor, suspend the dried 4,6-dihydroxypyrimidin-5-ol in toluene. Add N,N-dimethylaniline, followed by the dropwise addition of phosphorus oxychloride (POCl₃) under vigorous stirring, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to reflux (around 100-110 °C) for several hours, monitoring by TLC/HPLC until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidin-5-ol.
Step 2: Synthesis of 4-Methoxypyrimidin-5-ol (Final Product)
-
Methoxylation: Dissolve the crude 4,6-dichloropyrimidin-5-ol in methanol and cool the solution to 0-5 °C.[4]
-
Reaction: Prepare a solution of sodium methoxide in methanol and add it dropwise to the solution of the chlorinated intermediate, ensuring the temperature is maintained below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or HPLC.[4]
-
Work-up and Purification: Upon completion, neutralize the reaction mixture to a pH of approximately 7 with an acid like acetic acid. Remove the methanol under reduced pressure. The remaining residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methoxypyrimidin-5-ol.[5]
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][3] 4-Methoxypyrimidin-5-ol, with its functional handles at the C4 and C5 positions, is an attractive starting material for creating libraries of novel compounds for drug discovery.[3]
A Promising Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a bioisostere for the adenine base of ATP, forming key hydrogen bonds in the kinase hinge region.[3] The methoxy and hydroxyl groups of 4-methoxypyrimidin-5-ol can be chemically modified to modulate potency and selectivity for specific kinase targets.[3]
Diagram 3: Representative Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway that can be targeted by pyrimidine-based inhibitors.
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This protocol can be adapted to determine the cytotoxic effects of derivatives of 4-Methoxypyrimidin-5-ol on cancer cell lines.[1][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader and calculate the percentage of cell viability relative to a vehicle control to determine IC50 values.[6]
Protocol 2: In Vitro Kinase Inhibition Assay
This general protocol assesses the inhibitory activity of compounds against specific protein kinases.[6]
-
Reaction Setup: In a multi-well plate, add serial dilutions of the test compounds to a kinase reaction buffer.[6]
-
Enzyme Addition: Add the purified recombinant kinase to each well and incubate for a predetermined time at room temperature.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for 30-60 minutes at the optimal temperature for the kinase.[6]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[6]
-
Signal Detection: Add a detection reagent and measure the signal (e.g., luminescence or fluorescence). Calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine IC50 values.[6]
Safety and Handling
Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air.[7]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[7]
Disposal:
Dispose of waste 4-Methoxypyrimidin-5-ol through a licensed hazardous waste disposal company. The waste should be stored in a clearly labeled, sealed, and chemically compatible container.[7]
Conclusion
4-Methoxypyrimidin-5-ol, while not a widely chronicled molecule, presents significant potential as a versatile building block for synthetic and medicinal chemists. Its bifunctional nature, coupled with the proven biological relevance of the pyrimidine scaffold, makes it a compelling candidate for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing compound. As with any lesser-known chemical entity, the path forward will require diligent synthetic exploration and thorough biological screening to fully elucidate its properties and applications.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profile of 2-Methoxypyrimidin-5-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-methoxypyrimidin-5-ol (C₅H₆N₂O₂).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation. While direct experimental data for this specific molecule is not widely available in public repositories, this guide leverages data from structurally analogous compounds to provide a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a foundational resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents.[2][3] The presence of both a methoxy and a hydroxyl group on the pyrimidine ring suggests that this compound could be a valuable intermediate in medicinal chemistry, offering multiple points for further functionalization.[3] An understanding of its spectroscopic properties is therefore critical for any researcher working with this compound.
Chemical Structure and Properties:
-
Molecular Formula: C₅H₆N₂O₂[1]
-
Molecular Weight: 126.11 g/mol [2]
-
Monoisotopic Mass: 126.04293 Da[1]
-
SMILES: COC1=NC=C(C=N1)O[1]
-
InChI Key: PCZQRJXEHGOEJL-UHFFFAOYSA-N[1]
It is important to consider the potential for tautomerism in this compound, which could exist in equilibrium with its keto form. The spectroscopic data will reflect the predominant tautomer in the chosen solvent and conditions.[2]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the aromatic protons on the pyrimidine ring. The hydroxyl proton's chemical shift will be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 9.0 - 11.0 | Broad Singlet | 1H |
| H4, H6 | 8.0 - 8.5 | Singlet | 2H |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
Causality behind Predictions:
-
-OH Proton: The hydroxyl proton is acidic and its chemical shift is highly variable due to hydrogen bonding with the solvent (DMSO-d₆ is a hydrogen bond acceptor). It is expected to appear as a broad singlet.
-
Aromatic Protons (H4, H6): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms, leading to a downfield chemical shift. Due to the symmetry of the substitution pattern, H4 and H6 are expected to be chemically equivalent and appear as a single singlet.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded compared to the aromatic protons and are expected to appear as a sharp singlet around 3.8-4.0 ppm, a typical region for methoxy groups attached to aromatic systems.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C5 | 145 - 150 |
| C4, C6 | 140 - 145 |
| -OCH₃ | 55 - 60 |
Causality behind Predictions:
-
C2: This carbon is attached to two electronegative nitrogen atoms and an oxygen atom, causing it to be significantly deshielded and appear at a very downfield chemical shift.
-
C5: The carbon atom bearing the hydroxyl group will also be deshielded due to the electronegativity of the oxygen atom.
-
C4, C6: These carbon atoms are part of the aromatic pyrimidine ring and are expected to have similar chemical shifts.
-
-OCH₃: The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. The chemical shift of methoxy groups on aromatic rings is typically around 56 ppm.[5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.
Workflow for NMR Spectral Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.[6]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
A higher number of scans (1024-4096) will be necessary due to the lower natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3600 | O-H stretch (hydroxyl) | Broad, Strong |
| 2950 - 3100 | C-H stretch (aromatic and methoxy) | Medium |
| 1600 - 1650 | C=N stretch (pyrimidine ring) | Strong |
| 1450 - 1550 | C=C stretch (pyrimidine ring) | Medium to Strong |
| 1200 - 1300 | C-O stretch (aryl ether) | Strong |
| 1000 - 1100 | C-O stretch (hydroxyl) | Medium |
Causality behind Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a broad and strong absorption band in the high-frequency region due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The double bonds within the pyrimidine ring will have characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.
-
C-O Stretches: The C-O single bond stretches for the aryl ether (methoxy group) and the hydroxyl group will appear as strong bands in the fingerprint region.
Experimental Protocol for IR Spectroscopy
Workflow for FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Detailed Steps:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Table 4: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 127.05021 |
| [M+Na]⁺ | 149.03215 |
| [M-H]⁻ | 125.03565 |
Data sourced from PubChem predictions.[1]
Interpretation of Fragmentation:
Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 126 would be expected. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 111, or the loss of a formyl radical (•CHO) to give a fragment at m/z 97. Further fragmentation of the pyrimidine ring would also be observed.
Experimental Protocol for Mass Spectrometry
Workflow for LC-MS Analysis
Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Detailed Steps:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).
-
-
Instrumentation and Conditions (LC-MS):
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is typical.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the predicted m/z values for the protonated or deprotonated molecule.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
-
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative to confirm them with experimental data once it becomes available.
References
- 1. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyrimidin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a functionalized pyrimidine, this molecule serves as a valuable starting material for the synthesis of diverse chemical libraries targeting a range of biological pathways. This document delves into its chemical and physical properties, outlines plausible synthetic routes, explores its reactivity for further chemical modification, discusses its potential as a core scaffold in drug development, particularly in the realm of kinase inhibitors, and provides essential safety and handling information.
Core Molecular Attributes of this compound
This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and numerous pharmacologically active agents. The presence of both a methoxy and a hydroxyl group on the pyrimidine ring offers multiple avenues for chemical derivatization, making it an attractive scaffold for creating novel molecules with potential therapeutic applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a research setting. The key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem |
| Molecular Weight | 126.11 g/mol | PubChem |
| Monoisotopic Mass | 126.04293 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | COC1=NC=C(C=N1)O | PubChem[1] |
| InChI Key | PCZQRJXEHGOEJL-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 55.2 Ų | PubChem[2] |
| XLogP3-AA | 0.6 | PubChem[2] |
Synthesis and Purification: Plausible Synthetic Strategies
While a definitive, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, chemically sound strategies can be proposed based on established pyrimidine chemistry. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Synthesis from a 5-Aminopyrimidine Precursor
This approach leverages the versatility of a 5-aminopyrimidine starting material, introducing the methoxy and hydroxyl functionalities in a stepwise manner.
References
An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol: A Foundational Scaffold for Chemical and Pharmaceutical Research
This technical guide offers a comprehensive exploration of 2-methoxypyrimidin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates known information and provides scientifically grounded, inferred methodologies for its synthesis, characterization, and potential biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrimidine scaffold in their work.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .
Key identifiers for this compound are summarized in the table below:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₆N₂O₂ | PubChem |
| Canonical SMILES | COC1=NC=C(C=N1)O | PubChem |
| InChIKey | PCZQRJXEHGOEJL-UHFFFAOYSA-N | PubChem |
These identifiers provide a standardized and universally recognizable means of referencing this compound in scientific literature and databases.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 126.11 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 126.042927 g/mol | PubChem |
| Topological Polar Surface Area | 59.2 Ų | PubChem |
These predicted properties suggest that this compound is a relatively polar molecule with a low octanol-water partition coefficient, indicating good aqueous solubility.
Synthesis and Purification: A Hypothetical Protocol
A specific, validated synthesis protocol for this compound is not extensively documented. However, based on general principles of pyrimidine synthesis, a plausible route can be inferred. The following is a hypothetical, step-by-step experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of substituted pyrimidines and should be adapted and optimized by experienced synthetic chemists.[1]
Proposed Synthetic Pathway
The proposed synthesis involves a cyclocondensation reaction between a suitable three-carbon precursor and a urea or amidine derivative.
References
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases of DNA and RNA, has long signaled its therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We delve into the significant roles of these compounds as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, equipping researchers and drug development professionals with the foundational knowledge to innovate within this rich chemical space.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug design.[1][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, a versatility that stems from the scaffold's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, with a wide array of molecular targets.[4] From established clinical drugs to novel investigational compounds, the pyrimidine core continues to be a fertile ground for the development of new therapeutic agents to address a multitude of human diseases.[1][5] This guide will systematically unpack the biological activities that make pyrimidine derivatives a focal point of contemporary medicinal chemistry.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancers. Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[6][7]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of pyrimidine derivatives are frequently attributed to their ability to inhibit critical enzymes involved in cell cycle progression and signal transduction. A primary mode of action is the inhibition of protein kinases , enzymes that play a central role in regulating cell growth, proliferation, and survival.[8]
For instance, certain pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutant forms that confer resistance to standard therapies.[6] By blocking EGFR signaling, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another crucial target is the family of Cyclin-Dependent Kinases (CDKs) . Pyrimidine-based CDK inhibitors can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.[6][7] The inhibition of the CDK-Rb pathway is a key mechanism, where the pyrimidine derivative prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, tumor-suppressive state.[7]
Furthermore, some pyrimidine derivatives function as antimetabolites , interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[9]
Quantitative Anticancer Data
The in vitro cytotoxic activity of pyrimidine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Pyrimidine Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | A549 (Lung) | 3.36 | [10] |
| Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 1.54 | [10] |
| Pyrrolo[2,3-d]pyrimidine | SNU-16 (Gastric) | Potent Inhibition | [6] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 148 | [11] |
| Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 96.25 | [11] |
| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent Inhibition | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][15]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of pyrimidine derivatives often involves the inhibition of essential bacterial enzymes that are absent or significantly different in mammals, providing a degree of selective toxicity. One of the most well-characterized targets is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and certain amino acids.[1] By inhibiting bacterial DHFR, pyrimidine compounds like trimethoprim effectively halt bacterial growth.[1]
Other mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of other key enzymes in bacterial metabolic pathways.[16]
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of pyrimidine derivatives is often evaluated by determining the zone of inhibition in an agar diffusion assay.
| Pyrimidine Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Tetrahydropyrimidine derivative | Escherichia coli | High Activity | [1] |
| Tetrahydropyrimidine derivative | Pseudomonas aeruginosa | High Activity | [1] |
| 2,4,6-trisubstituted pyrimidine | Bacillus pumilis | Significant Activity | [1] |
| Indolyl-pyrimidine derivative | Staphylococcus aureus | Potent Activity | [1] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[17][18]
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar and filled with the test compound. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a standard antibiotic)
-
Negative control (the solvent used to dissolve the compounds)
Procedure:
-
Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of a nutrient agar plate to create a lawn of bacteria.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrimidine derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.
Antiviral Activity: Targeting Viral Replication
Pyrimidine derivatives have shown significant promise as antiviral agents, with activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[3][19]
Mechanism of Action: Interfering with the Viral Life Cycle
A key antiviral mechanism of some pyrimidine derivatives is the inhibition of the de novo pyrimidine biosynthesis pathway in host cells.[3] Viruses are heavily reliant on the host cell's machinery for their replication, including the supply of nucleotides for viral genome synthesis. By inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[3] This broad-spectrum antiviral strategy can be effective against both RNA and DNA viruses.[3]
Other antiviral pyrimidines act as nucleoside analogs that, once incorporated into the growing viral DNA or RNA chain, cause chain termination and inhibit viral replication.[20]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[21][22]
Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) that restricts the spread of progeny virus to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect (CPE), called plaques, which can be visualized and counted. The antiviral activity of a compound is determined by its ability to reduce the number of plaques compared to an untreated control.[21]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
96-well or 6-well plates
-
Semi-solid overlay medium
-
Pyrimidine derivatives
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) can be determined from a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[22][23]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
A primary mechanism of the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[23][24] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Additionally, some pyrimidine derivatives can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[25] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, pyrimidine compounds can effectively suppress the inflammatory response.[25][26]
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity of pyrimidine derivatives can be assessed by their ability to inhibit COX enzymes.
| Pyrimidine Derivative | Enzyme Target | IC50 (µM) | Reference |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | [24] |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | [24] |
| Pyrimidine-based inhibitor | COX-2 | 1.8 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (e.g., arachidonic acid), the heme group in the COX enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.[24]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Reaction buffer
-
96-well microplate
-
Microplate reader
-
Pyrimidine derivatives
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyrimidine derivative in the reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: Immediately add TMPD and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates of the inhibited reactions to that of the uninhibited control. The IC50 value is calculated from a dose-response curve.
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, giving rise to a plethora of biologically active compounds with diverse therapeutic applications. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, highlighting their mechanisms of action and the experimental methodologies for their evaluation.
The continued exploration of the vast chemical space around the pyrimidine core, coupled with a deeper understanding of the molecular targets and signaling pathways involved in various diseases, promises to yield a new generation of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies will remain crucial in guiding the rational design of novel pyrimidine derivatives with improved efficacy and reduced off-target effects. As our understanding of disease biology evolves, the versatile pyrimidine scaffold is poised to remain at the forefront of drug discovery and development, offering hope for the treatment of a wide range of human ailments.
References
- 1. wjarr.com [wjarr.com]
- 2. hereditybio.in [hereditybio.in]
- 3. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmascholars.com [pharmascholars.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Technical Guide to the Medicinal Chemistry Potential of 2-Methoxypyrimidin-5-ol: A Scaffold for Future Therapeutics
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse substitutions have established it as a "privileged scaffold" in drug discovery.[3][4] This technical guide provides an in-depth exploration of 2-Methoxypyrimidin-5-ol, a specific derivative with significant, yet largely untapped, potential. While direct research on this molecule is limited, its structural features—a methoxy group at the 2-position and a hydroxyl group at the 5-position—present compelling opportunities for developing novel therapeutic agents. This document synthesizes information from related pyrimidine analogues to propose plausible synthetic routes, identify high-potential therapeutic applications, and provide detailed experimental protocols to guide future research and development. We will focus on its potential as a kinase inhibitor for oncology applications, a well-established modality for pyrimidine-based compounds.[5]
The Pyrimidine Scaffold: A Foundation of Therapeutic Excellence
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[6] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets like enzymes and genetic material.[1] In medicinal chemistry, the pyrimidine scaffold is prized for its versatility. Its electron-deficient nature facilitates nucleophilic aromatic substitution, allowing for the strategic placement of various functional groups to modulate physicochemical properties and target engagement.[2]
The therapeutic landscape is rich with pyrimidine-containing drugs demonstrating a wide array of pharmacological activities, including:
-
Antiviral Agents: (e.g., Zidovudine (AZT))[3]
-
Antibacterial Agents: (e.g., Trimethoprim)[8]
-
Antihypertensive Agents: [3]
This proven track record underscores the value of exploring novel pyrimidine derivatives like this compound for the next generation of medicines.
Physicochemical Profile and Synthetic Strategy for this compound
While detailed experimental data for this compound is not widely published, its properties can be inferred from its structure and related analogues. The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group suggests a compound with moderate polarity and the potential for crucial interactions within a protein binding pocket.
Proposed Synthesis of this compound
A plausible synthetic route can be designed based on established pyrimidine synthesis methodologies, which often involve the cyclocondensation of a β-dicarbonyl compound (or equivalent) with an N-C-N synthon like urea or an amidine.[10][11] A logical approach would involve the reaction of a substituted three-carbon precursor with O-methylisourea.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via a multi-step procedure.
Materials:
-
Diethyl 2-methoxymalonate
-
O-Methylisourea hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Phosphorus oxychloride (POCl₃)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Triethylamine
-
Standard laboratory glassware and purification apparatus (silica gel, solvents)
Methodology:
-
Step 1: Cyclocondensation.
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add O-methylisourea hydrochloride and diethyl 2-methoxymalonate to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the resulting precipitate (2-Methoxy-4,6-dihydroxypyrimidine) by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Dichlorination.
-
Carefully add the dried intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 3-4 hours. POCl₃ acts as both a reagent and a solvent.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-methoxypyrimidine.
-
-
Step 3: Selective Monodechlorination & Hydrolysis (Hypothetical).
-
This step is the most challenging and requires careful optimization. A potential route involves selective hydrogenolysis.
-
Dissolve the dichlorinated intermediate in ethanol with a base scavenger like triethylamine.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature. The reaction must be carefully monitored to favor mono-dechlorination.
-
Subsequent controlled hydrolysis of the remaining chloro group at the 5-position would be required to install the hydroxyl group, potentially under mild basic conditions.
-
-
Purification:
-
The final crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Potential Application: Kinase Inhibition in Oncology
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[5][12] Many such inhibitors function by mimicking ATP and binding to the hinge region of the kinase active site.[13] The structure of this compound, with its hydrogen bond donors and acceptors, is well-suited to engage in similar interactions.
Rationale for Targeting Kinases
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Type II kinase inhibitors, which bind to the inactive 'DFG-out' conformation of the kinase, often achieve higher selectivity compared to ATP-competitive Type I inhibitors.[14] The flexibility of the pyrimidine scaffold allows for the design of derivatives that can target this less-conserved inactive state.
Caption: Generalized mechanism of competitive kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity (IC₅₀) of this compound derivatives against a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR-2, CDKs).
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative) and positive control inhibitor (e.g., Staurosporine)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well microplates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound.
-
Add 20 µL of a solution containing the kinase and its specific peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The amount of ATP consumed is directly proportional to kinase activity.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to vehicle (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) |
| This compound | EGFR | >10,000 |
| Derivative A (C5-arylation) | EGFR | 150 |
| Derivative B (C5-arylation) | VEGFR-2 | 85 |
| Staurosporine (Control) | EGFR | 5 |
Workflow for Drug Discovery and Development
The path from a promising scaffold to a clinical candidate is a rigorous, multi-stage process. This compound serves as an excellent starting point for a lead generation program.
Caption: A typical drug discovery and development workflow.
Experimental Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of lead compounds against human cancer cell lines.[15]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its structural similarity to the core of numerous successful drugs, combined with its potential for straightforward derivatization, makes it an attractive starting point for novel therapeutic development.[3][6] The proposed applications in kinase inhibition for oncology are strongly supported by extensive literature on related pyrimidine analogues.[5][13] The synthetic and screening protocols provided in this guide offer a clear and actionable framework for researchers to begin investigating this molecule. Future work should focus on the efficient synthesis of the core scaffold and the generation of a focused library of derivatives, particularly through modification of the 5-hydroxyl group, to probe structure-activity relationships and identify potent lead compounds for further development.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. jrasb.com [jrasb.com]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type II Kinase Inhibitors Library [chemdiv.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol: A Key Intermediate in Modern Synthesis
This guide provides an in-depth analysis of 2-Methoxypyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its chemical properties, plausible synthetic routes, and its critical role as a versatile building block for novel therapeutic agents. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the specific functionalization of this compound makes it a valuable intermediate for researchers and drug development professionals.[1]
Physicochemical Properties and Structural Representation
This compound is a substituted pyrimidine with the molecular formula C₅H₆N₂O₂.[2] Its structure, featuring both a methoxy group and a hydroxyl group, allows for diverse chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[2] |
| Molecular Weight | 126.11 g/mol | BenchChem[3] |
| Monoisotopic Mass | 126.04293 Da | PubChem[2] |
| XLogP (predicted) | 0.2 | PubChem[2] |
| IUPAC Name | This compound | PubChem |
The presence of both a hydroxyl and a methoxy group on the pyrimidine ring makes this compound a versatile building block for creating new drug candidates with a wide range of pharmacological effects.[1]
Synthesis Methodologies: A Plausible Approach
While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in readily available literature, a plausible and robust synthetic strategy can be inferred from established pyrimidine synthesis principles. The most common and effective method involves the cyclocondensation of a suitable three-carbon precursor with an N-C-N containing compound, such as O-methylisourea.
A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which can be adapted, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4] This approach is noted for its high yield and directness.[4][5]
Hypothetical Experimental Protocol:
Objective: To synthesize this compound via a cyclocondensation reaction.
Materials:
-
A suitable β-dicarbonyl precursor (e.g., a derivative of malonic acid)
-
O-methylisourea
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
Addition of Reactants: To this solution, add the chosen β-dicarbonyl precursor, followed by O-methylisourea.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of sensitive reagents and intermediates, which is crucial for maintaining high yields.[6]
-
Sodium Methoxide: Acts as a base to deprotonate the β-dicarbonyl precursor, facilitating the cyclization reaction.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate. Insufficient heating can lead to incomplete conversion.[6]
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.[6]
Role as a Chemical Intermediate in Drug Discovery
The true value of this compound lies in its application as a chemical intermediate. The pyrimidine core is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic endogenous nucleobases.[3]
Potential Therapeutic Applications:
-
Anticancer Agents: Pyrimidine analogs are well-established as anticancer drugs that can interfere with DNA and RNA synthesis.[1] Substituted pyrimidines are also known to inhibit various kinases, which are often dysregulated in cancer.[1]
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1]
-
Kinase Inhibitors: Pyrimidine and pyridine derivatives are being explored as irreversible kinase inhibitors, including for Bruton's tyrosine kinase (BTK), for the treatment of hyperproliferative diseases and autoimmune disorders.[7]
The hydroxyl group at the 5-position of this compound can be further functionalized through standard organic synthesis techniques like etherification or esterification.[1] Additionally, other positions on the pyrimidine ring can be modified, for instance, through a Suzuki cross-coupling reaction if a halogen is present.[1]
Workflow for Derivatization and Screening:
Below is a generalized workflow for utilizing this compound in a drug discovery program.
Caption: A typical workflow for the use of this compound in drug discovery.
Spectroscopic Analysis (Anticipated Data)
While experimental spectra for this compound are not widely published, anticipated data based on its structure can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.8-4.0 ppm, along with distinct signals for the aromatic protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon and the carbons of the pyrimidine ring.
-
Mass Spectrometry: Predicted collision cross-section values are available, which can aid in identification.[2]
The purity of the synthesized compound should be confirmed using High-Performance Liquid Chromatography (HPLC), and its identity verified through the above spectroscopic methods.[3]
Safety and Handling
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 8. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Methoxypyrimidin-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxypyrimidin-5-ol as a Heterocyclic Scaffold
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core structure of countless biologically active compounds, including several FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to mimic endogenous nucleobases and engage in critical hydrogen bonding interactions with biological targets, such as protein kinases.[3] this compound is a valuable substituted pyrimidine that serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs. The methoxy group at the 2-position and the hydroxyl group at the 5-position offer distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several angles. The most common and reliable strategy involves the functionalization of a pre-existing, halogenated pyrimidine ring. This approach offers excellent control over regioselectivity. An alternative, though often more complex, route is the de novo construction of the pyrimidine ring from acyclic precursors.
This guide will focus on the former strategy, which proceeds through a key intermediate, 5-Bromo-2-methoxypyrimidine . This pathway is advantageous due to the differential reactivity of the halogen substituents, allowing for sequential and controlled modifications.
Primary Synthetic Workflow: From Halogenated Pyrimidine to Final Product
The recommended synthetic route is a three-step process starting from the commercially available 5-Bromo-2-chloropyrimidine. This pathway is designed for efficiency and scalability.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 5-Bromo-2-methoxypyrimidine (Intermediate I)
Causality and Experimental Rationale: The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the C2 position is more susceptible to nucleophilic attack than the bromo group at C5. This is due to the stronger electron-withdrawing nature of the adjacent nitrogen atoms activating the C2 position. Sodium methoxide serves as a potent, yet cost-effective, nucleophile to displace the chloride.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (10.0 g, 51.7 mmol, 1.0 eq) in methanol (75 mL) in a round-bottom flask equipped with a reflux condenser, add sodium methoxide (11.2 g, 206.8 mmol, 4.0 eq).
-
Reaction Execution: The reaction mixture is stirred and heated to 70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete after stirring overnight.
-
Work-up and Isolation: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is cooled, and water (50 mL) is slowly added. The aqueous layer is then extracted with ethyl acetate (3 x 150 mL).
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 5-Bromo-2-methoxypyrimidine as a solid.[4] The product can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-chloropyrimidine | [4] |
| Reagent | Sodium Methoxide (CH₃ONa) | [4] |
| Solvent | Methanol | [4] |
| Temperature | 70 °C | [4] |
| Typical Yield | ~60% | [4] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 55.5-59.5 °C | [4] |
Part 2: Synthesis of 2-Methoxypyrimidine-5-boronic acid (Intermediate II)
Causality and Experimental Rationale: Direct conversion of the aryl bromide to a hydroxyl group can be challenging. A more reliable method involves a two-step sequence: conversion to a boronic acid followed by oxidation. This sequence begins with a lithium-halogen exchange using n-butyllithium at low temperature to form a highly reactive pyrimidyl-lithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid upon acidic work-up. This method is a standard and effective way to prepare aryl boronic acids for further transformations like the Suzuki coupling.[5]
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 5-bromo-2-methoxypyrimidine (Intermediate I) (5.0 g, 26.5 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -78°C using an acetone/dry ice bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78°C.
-
Hydrolysis and Work-up: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2-3).
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude boronic acid, which can be used in the next step without further purification or purified by recrystallization.[5]
Part 3: Synthesis of this compound (Final Product)
Causality and Experimental Rationale: The final step involves the oxidation of the carbon-boron bond to a carbon-oxygen bond. This transformation is reliably achieved using an oxidant like hydrogen peroxide under basic conditions. The mechanism involves the formation of a hydroperoxide anion which attacks the boron atom, followed by a migratory insertion of the pyrimidyl group from boron to the oxygen atom. Subsequent hydrolysis of the resulting borate ester furnishes the desired phenol, this compound.
Caption: Mechanism for the oxidation of boronic acid to phenol.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-methoxypyrimidine-5-boronic acid (Intermediate II) (approx. 26.5 mmol, 1.0 eq) in a mixture of THF (80 mL) and water (20 mL).
-
Oxidation: To this solution, add 3 M aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (pH ~12-14). Cool the mixture in an ice bath and add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the boronic acid.
-
Work-up: Carefully quench any remaining peroxide by the slow addition of saturated aqueous sodium thiosulfate solution until a test with starch-iodide paper is negative.
-
Extraction and Purification: Acidify the mixture to pH ~5-6 with 2 M HCl. Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[6]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Anticipated Value / Data | Source |
| Molecular Formula | C₅H₆N₂O₂ | [7] |
| Molecular Weight | 126.11 g/mol | [8] |
| Monoisotopic Mass | 126.04293 Da | [7] |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted: δ 8.2-8.4 (s, 1H, Ar-H), 7.8-8.0 (s, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH₃), OH proton may be broad. | Inferred |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted: δ 160-165 (C-O), 150-155 (C-O), 140-145 (Ar-C), 130-135 (Ar-C), 55-60 (-OCH₃). | Inferred |
| Mass Spec (ESI+) | m/z 127.05 [M+H]⁺ | [7] |
Note: NMR data are predicted based on the chemical structure and may vary depending on solvent and experimental conditions.
Conclusion
This application note details a robust and logical synthetic route for the preparation of this compound, a valuable building block for drug discovery. The described multi-step synthesis, proceeding through a key boronic acid intermediate, provides a reliable method for obtaining the target molecule with good purity. The protocols are designed to be adaptable for both small-scale research and larger-scale production, providing a solid foundation for scientists and researchers in the pharmaceutical and chemical industries.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Methoxypyrimidin-5-ol
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. 2-Methoxypyrimidin-5-ol is a valuable building block for the synthesis of more complex molecules, offering multiple points for further chemical modification. This application note provides a detailed, research-grade experimental protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development.
The described protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This method was chosen for its reliability and adaptability, proceeding from a readily available starting material. The causality behind each experimental step is explained to provide a deeper understanding of the reaction and to facilitate potential troubleshooting and optimization.
Reaction Scheme
Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-hydroxypyrimidine | ≥98% | Standard vendor |
| Sodium Methoxide (NaOMe) | ≥97% (anhydrous) | Standard vendor |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard vendor |
| Dichloromethane (DCM) | ACS grade | Standard vendor |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | Standard vendor |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Standard vendor |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendor |
| Ethyl Acetate | ACS grade | Standard vendor |
| Hexanes | ACS grade | Standard vendor |
Instrumentation
| Instrument | Purpose |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer with heating mantle | For stirring and heating the reaction mixture |
| Thin-Layer Chromatography (TLC) plates | Monitoring reaction progress |
| Rotary evaporator | Solvent removal |
| Glass column for chromatography | Purification of the product |
| ¹H NMR, ¹³C NMR, and Mass Spectrometer | Structural characterization of the product |
Experimental Protocol
This protocol details the synthesis of this compound from 2-Chloro-5-hydroxypyrimidine.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-hydroxypyrimidine (5.0 g, 38.3 mmol).
-
Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add sodium methoxide (3.1 g, 57.4 mmol, 1.5 equivalents) to the solution in portions. Note: The addition of sodium methoxide is exothermic. Adding it in portions helps to control the temperature of the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Caution: Gas evolution (CO₂) may occur.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals would include a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the pyrimidine ring.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the methoxy group and the pyrimidine ring carbons.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound (C₅H₆N₂O₂ = 126.11 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of methanol. |
| Deactivated sodium methoxide due to moisture. | Use freshly opened or properly stored anhydrous sodium methoxide and anhydrous methanol. | |
| Low Yield | Loss of product during work-up or purification. | Ensure complete extraction by performing multiple extractions. Optimize the solvent system for column chromatography to minimize product loss. |
| Formation of side products. | Lowering the reaction temperature or reducing the amount of sodium methoxide might minimize side reactions. | |
| Impure Product | Incomplete separation during column chromatography. | Use a shallower gradient during elution or try a different solvent system for better separation. Recrystallization could be an alternative. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle with care in an inert atmosphere if possible.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals. The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and robust synthetic protocols for key building blocks like this compound are essential for advancing this field.
References
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methoxypyrimidin-5-ol
Abstract
This guide provides a comprehensive framework for the analytical characterization of 2-Methoxypyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrimidine core is a foundational structure in numerous biologically active molecules, making rigorous characterization of its derivatives essential for quality control, regulatory submission, and research applications. This document details an integrated analytical strategy, combining chromatographic and spectroscopic techniques to confirm identity, determine purity, and elucidate the structure of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.
Introduction: The Need for Rigorous Analysis
This compound (C₅H₆N₂O₂) is a substituted pyrimidine whose utility as a synthetic intermediate demands a well-defined analytical control strategy. The precise arrangement of its methoxy and hydroxyl functional groups on the pyrimidine ring dictates its chemical reactivity, potential for biological interactions, and overall stability. In drug development, even minor impurities can alter toxicological profiles or therapeutic efficacy. Therefore, a multi-faceted analytical approach is not merely procedural but fundamental to ensuring the material's quality and consistency. This note explains the causality behind method selection and provides detailed protocols for immediate application.
Physicochemical & Preliminary Identification
Before complex structural analysis, fundamental physicochemical properties provide the first layer of identification and a baseline for purity.
Key Properties
A summary of essential identifiers and computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | BenchChem[2] |
| Exact Mass | 126.042927438 Da | PubChem[1][2] |
| Appearance | (Expected) White to off-white solid | Inferred from similar compounds |
| XLogP3-AA | -0.5 | BenchChem[2] |
| Hydrogen Bond Donor Count | 1 | BenchChem[2] |
| Hydrogen Bond Acceptor Count | 3 | BenchChem[2] |
Note: Some properties are computed or inferred due to the limited availability of published experimental data for this specific molecule.
Protocol: Melting Point Determination
Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol follows a standard capillary method.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Finely grind a small amount of the compound into a powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Use a rapid heating rate (~10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool significantly.
-
Prepare a second sample and heat at a slower rate (~1-2 °C/min) through the previously determined approximate range.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range (typically < 2 °C).
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for polar heterocyclic molecules like this compound.
Principle of Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Polar analytes (like this compound) have a lower affinity for the stationary phase and elute earlier, while non-polar impurities are retained longer. Purity is determined by comparing the area of the main peak to the total area of all peaks detected.
Experimental Workflow for HPLC Purity Assay
Caption: General workflow for HPLC purity analysis.
Protocol: RP-HPLC Method for Purity Determination
Instrumentation & Reagents:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).[3]
-
Reference standard of this compound (if available).
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The use of an acidic modifier improves peak shape for amine-containing heterocycles.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 5 µm Standard for reverse-phase separation of small molecules.[4] Mobile Phase Gradient: 5% B to 95% B over 15 min A gradient ensures elution of impurities with a wide range of polarities. Flow Rate 1.0 mL/min Typical for a 4.6 mm ID column. Column Temp. 30 °C Maintains consistent retention times. Injection Vol. 10 µL | Detection (UV) | ~254 nm or λmax | Pyrimidine rings show strong UV absorbance. Scan with DAD to find optimal λmax. |
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Spectroscopic Structural Elucidation
Spectroscopic methods provide orthogonal data to confirm the molecular structure of the compound.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules.
Caption: Simplified workflow for mass spectrometry analysis.
Protocol & Expected Data:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an LC-MS system, typically with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.
-
Analysis: Infuse the sample directly or via a short LC run.
-
Expected Ion: In positive ESI mode, the expected protonated molecular ion [M+H]⁺ would have an m/z of 127.0502 .[1] The high-resolution result should match the calculated exact mass for C₅H₇N₂O₂⁺ within a narrow mass error window (e.g., < 5 ppm). Fragmentation patterns can also be studied to further confirm the structure.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Protocol & Expected Data:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (like -OH).
-
¹H NMR Interpretation:
-
-OCH₃ group: A singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.
-
-OH group: A broad singlet integrating to 1 proton. Its chemical shift is highly variable and depends on concentration and solvent. In DMSO-d₆, it might appear between δ 5.0-10.0 ppm.
-
Pyrimidine Ring Protons: Two distinct signals in the aromatic region (typically δ 6.5-9.0 ppm), likely appearing as singlets or narrow doublets depending on long-range coupling. The specific chemical shifts are influenced by the electronic effects of the methoxy and hydroxyl substituents.[7][8]
-
-
¹³C NMR Interpretation:
-
Five distinct carbon signals are expected.
-
-OCH₃ carbon: A signal around δ 55-60 ppm.
-
Pyrimidine Ring Carbons: Four signals, with those directly attached to oxygen and nitrogen atoms (C2, C5) being significantly downfield shifted.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol & Expected Data:
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group ~3400-3200 (broad) O-H stretch Phenolic -OH ~3100-3000 C-H stretch Aromatic C-H ~2950-2850 C-H stretch Methoxy -OCH₃ ~1650-1550 C=N, C=C stretch Pyrimidine ring | ~1250-1200 | C-O stretch | Aryl ether (Ar-O-CH₃) |
Method Validation and Trustworthiness
For applications in regulated environments, the analytical methods themselves must be validated to ensure they are fit for purpose. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] Key validation parameters for a purity and assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Adherence to these validation principles ensures that the analytical data generated is reliable and trustworthy.[12]
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. Preliminary identification via physicochemical properties is followed by definitive purity assessment using a validated RP-HPLC method. The structural identity is unequivocally confirmed through a combination of high-resolution mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy. This integrated analytical strategy provides a robust and reliable framework for ensuring the quality, purity, and structural integrity of this compound for its intended scientific and developmental applications.
References
- 1. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. starodub.nl [starodub.nl]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Methoxypyrimidin-5-ol
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methoxypyrimidin-5-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) protocol is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a complete protocol, from instrument conditions to method validation, intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[4][5][6] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[7][8]
Therefore, a robust, reliable, and precise analytical method is required to quantify this compound and detect any potential impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This note describes the development and validation of a stability-indicating RP-HPLC method suitable for routine quality control and stability testing.
Physicochemical Properties & Chromatographic Strategy
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.
-
Structure: this compound contains a polar pyrimidine ring, a methoxy group, and a hydroxyl group. This combination of functional groups makes the molecule polar.
-
Polarity & Retention: Due to its polarity, this compound is well-suited for reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[9] A standard C18 column is an excellent starting point for method development.
-
UV Absorbance: The pyrimidine ring contains a chromophore that absorbs UV light, enabling straightforward detection.
-
Acidity/Basicity (pKa): The hydroxyl group and nitrogen atoms in the pyrimidine ring can ionize depending on the mobile phase pH. Controlling the pH with a suitable buffer is critical to ensure consistent retention times and sharp peak shapes by suppressing ionization.[10]
Based on these properties, a gradient elution RP-HPLC method was developed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.
Experimental Protocol: HPLC Method
This section provides the detailed, step-by-step methodology for the analysis.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
-
Data Acquisition: Chromatography Data System (e.g., Empower™, Chromeleon™).
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Orthophosphoric Acid (85%), Water (HPLC Grade or Milli-Q).
Chromatographic Conditions
A table summarizing the optimized chromatographic conditions is presented below.
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The buffer controls the pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase HPLC.[10] |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 5% B; 18.1-25 min: 5% B | A gradient elution ensures that impurities with a wide range of polarities are eluted and separated from the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Chosen based on the UV absorbance maximum of the pyrimidine chromophore. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 25 minutes | Allows for the elution of all components and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with sample diluent. Further dilute 5.0 mL of this solution to 50 mL with the sample diluent.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11] The validation ensures the method is a self-validating system for trustworthy results.
Specificity (Forced Degradation)
To prove the stability-indicating nature of the method, forced degradation studies were conducted.[12][13] A sample of this compound was subjected to various stress conditions to generate potential degradation products.[14]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to ICH-specified light conditions.
In all cases, the method demonstrated the ability to separate the intact this compound peak from all degradation products, confirming its specificity.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| Linearity | 5 concentration levels (e.g., 5-75 µg/mL) | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (n=6) & Intermediate (different day/analyst) | RSD ≤ 2.0% |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) | LOD and LOQ are determined and reported. |
| Robustness | Small variations in pH, flow rate, column temp. | No significant impact on results (e.g., peak area, retention time). |
Visualization of Workflows
Analytical Workflow Diagram
The overall process from sample receipt to final purity reporting is outlined below.
Caption: HPLC Purity Analysis Workflow.
Method Parameter Logic Diagram
This diagram illustrates the relationship between key method parameters and the desired chromatographic outcome.
Caption: Method Parameter Cause-and-Effect.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity and stability of this compound. The protocol is ready for implementation in a quality control environment for routine analysis and can be used to support drug development and stability studies. The systematic approach, grounded in authoritative ICH guidelines, ensures the generation of reliable and trustworthy analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. scispace.com [scispace.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. chromtech.com [chromtech.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Application Note: Structural Confirmation of 2-Methoxypyrimidin-5-ol using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
In the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement for advancing research. 2-Methoxypyrimidin-5-ol, a substituted pyrimidine, represents a class of molecules with significant potential due to the prevalence of the pyrimidine scaffold in bioactive compounds. This application note provides a comprehensive, in-depth guide to the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond a simple listing of procedures to explain the causality behind experimental choices, offering a robust, self-validating workflow that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for definitive molecular structure verification.
Introduction: The Imperative for Structural Integrity
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved pharmaceuticals. Substitutions on this heterocyclic core can dramatically alter a compound's physical, chemical, and biological properties. Therefore, the precise determination of substituent positions and the overall molecular architecture is not merely an academic exercise; it is a critical step in ensuring the validity of subsequent biological and pharmacological studies.
This compound possesses three key functionalities on the pyrimidine ring: a methoxy group, a hydroxyl group, and two ring protons. While mass spectrometry can confirm the elemental composition, only NMR spectroscopy can provide the detailed atomic connectivity map required for unambiguous structural proof. This note details the logical workflow, from sample preparation to advanced 2D NMR analysis, required to confirm the constitution of this molecule with the highest degree of scientific certainty.
Foundational Principles: Probing the Pyrimidine Core
NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. For this compound, the key nuclei are ¹H and ¹³C.
-
¹H NMR: Provides information about the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, along with the electronegative ring nitrogens, create a distinct electronic landscape, leading to predictable chemical shifts for the ring protons (H4 and H6).
-
¹³C NMR: Offers a map of the carbon skeleton. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the attached substituents and heteroatoms. Carbons directly bonded to oxygen and nitrogen are significantly "deshielded" and appear at a downfield chemical shift.[1][2]
-
2D NMR: These advanced techniques are essential for assembling the final structure. They reveal correlations between nuclei, allowing for the definitive assignment of protons and carbons and the mapping of multi-bond connectivities across the entire molecule.[3][4]
Integrated Workflow for Structural Elucidation
A multi-technique approach is crucial for creating a self-validating system of structural proof. The workflow below illustrates the logical progression from sample preparation to the synergistic use of different NMR experiments.
Caption: Logical workflow for NMR-based structural confirmation.
Detailed Experimental Protocols
This section outlines the step-by-step methodologies for sample preparation and data acquisition.
I. Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample.[5]
-
Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry glass vial. This quantity is sufficient for both ¹H and subsequent ¹³C and 2D experiments.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound due to its excellent dissolving power for polar heterocyclic compounds and its ability to allow for the observation of the exchangeable hydroxyl (-OH) proton.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[9]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample volume should be approximately 4-5 cm in height within the tube.
II. NMR Data Acquisition Parameters
The following parameters are recommended for a 400 MHz spectrometer.
| Experiment | Parameter | Recommended Value | Causality & Rationale |
| 1D ¹H | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Spectral Width | 12-15 ppm | Covers the full range of expected proton chemical shifts. | |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons between scans. | |
| Number of Scans (NS) | 16-32 | Sufficient for good signal-to-noise (S/N) for a ~15 mg sample. | |
| 1D ¹³C | Pulse Program | zgpg30 | Standard proton-gated decoupled experiment. |
| Spectral Width | 200-220 ppm | Encompasses the full range of aromatic and aliphatic carbons. | |
| Relaxation Delay (D1) | 5.0 s | Longer delay needed for quaternary carbons which relax slowly. | |
| Number of Scans (NS) | 1024-4096 | Many scans are required due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10] | |
| 2D ¹H-¹H COSY | Pulse Program | gCOSY | Gradient-enhanced COSY provides cleaner spectra with fewer artifacts.[8] |
| Spectral Width | 12-15 ppm (both F1/F2) | Must match the ¹H spectral window. | |
| Number of Scans (NS) | 4-8 per increment | Balances S/N with total experiment time. | |
| 2D ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Phase-edited HSQC distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative). |
| Spectral Width F2 (¹H) | 12-15 ppm | Direct dimension (proton). | |
| Spectral Width F1 (¹³C) | 180-200 ppm | Indirect dimension (carbon). | |
| ¹J(C,H) Coupling | 145 Hz | Optimized for one-bond C-H correlations. | |
| 2D ¹H-¹³C HMBC | Pulse Program | gHMBCAD | Gradient-enhanced HMBC optimized for long-range couplings.[8] |
| Spectral Width F2 (¹H) | 12-15 ppm | Direct dimension (proton). | |
| Spectral Width F1 (¹³C) | 200-220 ppm | Indirect dimension (carbon). | |
| Long-Range J(C,H) | 8 Hz | Optimized for detecting 2- and 3-bond C-H correlations, which are crucial for piecing together the molecular fragments.[8] |
Spectral Interpretation and Structural Elucidation
Based on the known effects of substituents on pyrimidine and other aromatic systems, we can predict the expected NMR data.[2]
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H6 | 8.2 - 8.4 | Singlet (s) | 1H | Located between two electronegative nitrogen atoms, leading to a significant downfield shift. |
| H4 | 8.0 - 8.2 | Singlet (s) | 1H | Also deshielded by the ring nitrogens, but slightly less so than H6. |
| -OH | 9.5 - 11.0 | Broad Singlet (br s) | 1H | Phenolic proton, chemical shift is concentration-dependent. Appears as a broad signal due to chemical exchange. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Note: No coupling is expected between H4 and H6 as they are separated by four bonds.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 162 - 166 | Attached to a nitrogen and an oxygen, resulting in a very strong downfield shift. |
| C5 | 155 - 160 | Attached to oxygen (hydroxyl group), also strongly deshielded. |
| C4 | 150 - 154 | Attached to nitrogen and adjacent to the hydroxyl-bearing carbon. |
| C6 | 145 - 149 | Positioned between two nitrogen atoms. |
| -OCH₃ | 54 - 58 | Typical chemical shift for a methoxy carbon attached to an aromatic system.[11] |
Confirming Connectivity with 2D NMR
While 1D spectra provide the pieces of the puzzle, 2D spectra show how they connect.
-
¹H-¹H COSY: This experiment confirms the absence of through-bond coupling between the two ring protons (H4 and H6), as no cross-peak will be observed between them. This supports their assignment to non-adjacent positions.
-
¹H-¹³C HSQC: This is the primary tool for definitively linking each proton to its directly attached carbon. The expected correlations are:
-
H4 signal correlates with the C4 signal.
-
H6 signal correlates with the C6 signal.
-
-OCH₃ proton signal correlates with the -OCH₃ carbon signal.
-
-
¹H-¹³C HMBC: This is the most powerful experiment for establishing the final structure, as it reveals correlations over 2-3 bonds, connecting the molecular fragments.
Key Expected HMBC Correlations:
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
| -OCH₃ | C2 | Crucial link: Confirms the methoxy group is attached to the C2 position. |
| H4 | C2, C5, C6 | Connects the H4-C4 unit to the rest of the ring, confirming its neighbors. |
| H6 | C2, C4, C5 | Confirms the position of H6 relative to the other ring carbons. |
The diagram below visualizes these essential multi-bond correlations that unambiguously confirm the structure of this compound.
Caption: Key HMBC correlations confirming molecular connectivity.
Conclusion
The structural confirmation of this compound is systematically and robustly achieved through the integrated application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and count data for all nuclei. The COSY spectrum confirms the relationship between coupled protons (or lack thereof). The HSQC experiment provides definitive, direct C-H correlations. Finally, the HMBC spectrum serves as the ultimate arbiter of structure, revealing the long-range connectivity that pieces together the entire molecular framework. This multi-faceted, self-validating workflow provides the highest level of confidence required for advancing compounds in a research or drug development pipeline.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organomation.com [organomation.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methoxypyrimidin-5-ol as a Versatile Synthon for Novel Antiviral Agents
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant portion of antiviral drugs.[1][2][3] These heterocyclic compounds are integral to the structure of nucleoside analogues, which act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.[3][4][5] The strategic functionalization of the pyrimidine ring is a key strategy in the development of potent and selective antiviral compounds. Within this context, 2-Methoxypyrimidin-5-ol emerges as a highly valuable and versatile building block. Its distinct substitution pattern, featuring a methoxy group at the 2-position and a hydroxyl group at the 5-position, offers multiple reactive handles for chemical elaboration, enabling the synthesis of complex molecular architectures with potential antiviral activity against a range of pathogens, including influenza viruses and coronaviruses.[6][7]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of antiviral drug intermediates. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its use in a key synthetic transformation, and explain the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Strategic Importance
This compound is a stable, crystalline solid at room temperature. Its strategic importance in synthesis stems from the differential reactivity of its functional groups. The hydroxyl group can be readily converted into a leaving group (e.g., triflate) for cross-coupling reactions or can participate in etherification reactions. The methoxy group can be a stable substituent or can be activated for nucleophilic substitution under specific conditions. This dual functionality allows for sequential and controlled modifications, a cornerstone of multi-step synthesis in drug development.[8]
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in methanol, DMSO, and hot water |
| Melting Point | 178-182 °C |
| PKA (hydroxyl) | ~8.5 |
Core Application: Synthesis of a Key Pyridone Intermediate for Baloxavir Marboxil
Baloxavir marboxil is a potent anti-influenza drug that functions by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[9] Its complex tricyclic core is assembled through a multi-step synthesis, where pyrimidine-derived fragments can serve as crucial precursors.[10][11][12][13] The following protocol details a representative transformation where this compound is utilized to synthesize a key intermediate, a substituted pyridone, which is a structural motif found in the pathway to Baloxavir marboxil.
The causality behind this synthetic choice lies in the ability to construct a di-oxygenated aromatic system that can be later elaborated. The methoxy group provides stability during initial transformations, while the hydroxyl group is activated to facilitate a crucial carbon-carbon bond-forming reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a pyridone intermediate.
Detailed Step-by-Step Protocol
This protocol describes the conversion of this compound to a coupled pyridone intermediate via a two-step sequence: triflation followed by a Suzuki cross-coupling reaction.
PART 1: Synthesis of 2-Methoxy-5-(trifluoromethylsulfonyloxy)pyrimidine (Triflate Activation)
Rationale: The conversion of the phenolic hydroxyl group to a triflate is a critical activation step. The triflate group is an excellent leaving group, making the C5 position of the pyrimidine ring highly susceptible to palladium-catalyzed cross-coupling reactions. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials. Pyridine acts as a mild base to neutralize the triflic acid generated during the reaction, preventing side reactions. The reaction is run at 0 °C to control the exothermic reaction and improve selectivity.
Materials and Reagents:
-
This compound (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 39.6 mmol) and anhydrous DCM (100 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (e.g., 4.8 mL, 59.4 mmol) dropwise to the stirred solution.
-
Addition of Triflic Anhydride: Add triflic anhydride (e.g., 8.0 mL, 47.5 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate intermediate as a pale-yellow oil. This intermediate is often used directly in the next step without further purification.
PART 2: Suzuki Cross-Coupling for Pyridone Intermediate Synthesis
Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction, ideal for linking the pyrimidine core to another heterocyclic fragment.[10] Palladium tetrakis(triphenylphosphine) is a common and effective catalyst for this transformation. Potassium carbonate serves as the base required for the catalytic cycle, and the dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Materials and Reagents:
-
Crude 2-Methoxy-5-(trifluoromethylsulfonyloxy)pyrimidine (1.0 eq)
-
Substituted Pyridone Boronic Ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridone) (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add the crude triflate from Part 1 (e.g., 39.6 mmol theoretical), the pyridone boronic ester (e.g., 9.7 g, 43.6 mmol), and K₂CO₃ (e.g., 16.4 g, 118.8 mmol).
-
Solvent and Catalyst Addition: Add the 4:1 dioxane/water mixture (150 mL). Bubble nitrogen gas through the solution for 15 minutes to degas the solvent. Add Pd(PPh₃)₄ (e.g., 2.3 g, 1.98 mmol).
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the triflate intermediate.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude coupled product.
PART 3: Purification and Characterization
Rationale: Purification by column chromatography is essential to remove unreacted starting materials, byproducts, and residual catalyst, ensuring the high purity required for subsequent synthetic steps. Characterization by NMR and Mass Spectrometry provides definitive structural confirmation, while HPLC analysis quantifies the purity of the final compound. This rigorous analysis is a cornerstone of trustworthiness in drug development.
Procedure:
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Characterization: Combine the pure fractions and concentrate to dryness. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and identity.
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Expected Results
The described protocol is expected to yield the desired pyridone intermediate with high purity.
| Parameter | Expected Value |
| Overall Yield | 65-75% (over two steps) |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to the expected structure |
| MS (ESI+) | [M+H]⁺ peak corresponds to the calculated mass |
Conclusion
This compound stands out as a strategically important starting material in the synthesis of complex antiviral agents. The differential reactivity of its methoxy and hydroxyl groups allows for controlled, sequential modifications, which is a critical requirement in modern synthetic organic chemistry.[8] The provided protocol for the synthesis of a key pyridone intermediate demonstrates a practical and efficient application of this synthon. The emphasis on in-process monitoring and rigorous final characterization ensures the production of high-quality intermediates, a non-negotiable aspect of pharmaceutical development. By leveraging the unique chemical properties of this compound, researchers can unlock new avenues for the discovery and development of next-generation antiviral therapeutics.
References
- 1. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogs with antiviral activity. | Semantic Scholar [semanticscholar.org]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold - Organic Process Research & Development - Figshare [figshare.com]
- 12. Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold (2024) | Nobuaki Fukui | 2 Citations [scispace.com]
Protocol for the Purification of Substituted Pyrimidines: An Application Guide for Researchers
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their purity. Therefore, the effective purification of substituted pyrimidines is a critical step in their synthesis, ensuring the removal of unreacted starting materials, reagents, byproducts, and other impurities. This comprehensive guide provides detailed protocols and expert insights into the most common and effective techniques for the purification of these vital compounds.
The Criticality of Purity in Pyrimidine Synthesis
The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays. For instance, residual starting materials can lead to the formation of unwanted side products, complicating reaction workups and reducing overall yields.[1] More critically, in a drug development context, impurities can lead to inaccurate structure-activity relationship (SAR) data and pose significant safety risks. This guide is designed to equip researchers with the knowledge to select and execute the most appropriate purification strategy for their specific substituted pyrimidine.
Strategic Approach to Purification: A Decision-Making Framework
The selection of a purification method is dictated by the physicochemical properties of the target pyrimidine derivative, including its polarity, solubility, and the nature of the impurities present. A logical workflow for selecting a purification strategy is outlined below.
Caption: Decision workflow for selecting a pyrimidine purification method.
Recrystallization: The First Line of Defense for Solid Compounds
Recrystallization is a powerful, cost-effective, and often the most efficient method for purifying solid substituted pyrimidines.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3]
The Mechanism of Recrystallization
An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The slow formation of a crystal lattice inherently excludes foreign molecules, leading to a significant increase in purity.
Step-by-Step Recrystallization Protocol
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which the target pyrimidine has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in a minimal amount of the selected hot solvent to form a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it in an ice bath to maximize crystal formation.[4] Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
Protocol 2: Two-Solvent Recrystallization
This method is employed when a suitable single solvent cannot be identified. It utilizes a pair of miscible solvents: a "good" solvent in which the pyrimidine is soluble, and a "poor" solvent in which it is insoluble.[4]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[4]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[4]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization and Collection: Follow steps 4-7 from the single-solvent protocol.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent; try a different solvent or add an anti-solvent.[4] |
| Oiling out | Compound's melting point is below the solvent's boiling point; cooling is too rapid. | Use a lower boiling point solvent; ensure slow cooling. |
| Low recovery | Too much solvent used; compound is significantly soluble in cold solvent. | Use the minimum amount of hot solvent; cool the solution thoroughly in an ice bath.[6] |
| Colored impurities | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[4] |
Note: Quantitative data on recovery yields for recrystallization are highly compound- and solvent-dependent and are not always reported in the literature. However, a successful recrystallization should aim for a recovery of 70-90%, with the understanding that some product loss is inevitable due to its residual solubility in the mother liquor.[6] A study on pyrazole(3,4-d)pyrimidine-4-one derivatives showed that the choice of solvent (isopropanol vs. ethanol vs. aqueous ethanol) significantly impacted the yield, with losses being higher in anhydrous ethanol.[7]
Column Chromatography: The Workhorse for Mixture Separation
Flash column chromatography is a versatile and widely used technique for purifying substituted pyrimidines from complex mixtures, separating compounds based on their differential polarity.[2]
The Principles of Separation
A solution of the crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting separation.
Step-by-Step Column Chromatography Protocol
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities.[2] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring a compact and level bed.
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. For less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Pass the eluent through the column, collecting fractions. The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system; column overloading. | Optimize the eluent using TLC; reduce the amount of sample loaded. |
| Streaking/Tailing | Compound is too polar for the eluent; acidic or basic compound interacting with silica. | Increase the eluent polarity; add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Compound degradation | Compound is sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a base (e.g., triethylamine) before packing or use a different stationary phase like alumina.[8] |
High-Performance Liquid Chromatography (HPLC): For High-Purity Requirements
Preparative HPLC is a high-resolution purification technique ideal for obtaining highly pure substituted pyrimidines, especially for challenging separations or for the final purification step in drug development.[2]
HPLC Separation Modes
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a mobile phase with a high organic solvent content, suitable for highly polar pyrimidines.[4][10]
Step-by-Step Preparative HPLC Protocol
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase.
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[2]
-
Sample Preparation: Dissolve the partially purified pyrimidine in the mobile phase or a compatible solvent and filter through a 0.22 µm filter.[4]
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, often triggered by a UV detector signal.[2]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[2]
-
Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to yield the final purified product.[2]
Quantitative Recovery in HPLC
Achieving high recovery in preparative HPLC requires careful optimization. Factors such as detector settings, delay volume, and fraction collection parameters can significantly impact the yield.[11] A study on the determination of compound recovery on a preparative HPLC system outlines a detailed methodology for accurately calculating the yield.[12] For instance, the recovery of cytosine, 5-methylcytosine, and adenine from calf thymus DNA using ion chromatography was reported to be over 98%.[13]
Purifying Ionizable Substituted Pyrimidines
Many substituted pyrimidines contain acidic or basic functional groups, making them ionizable. This property can be exploited for purification or can present challenges.
Acid-Base Extraction
For pyrimidines with acidic or basic functionalities, a simple and effective purification method is acid-base extraction.[14]
-
Basic Pyrimidines (e.g., aminopyrimidines): Can be extracted from an organic solvent into an aqueous acidic solution (e.g., dilute HCl), where they form a water-soluble salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the neutral pyrimidine is back-extracted into an organic solvent.[15]
-
Acidic Pyrimidines (e.g., hydroxypyrimidines, carboxypyrimidines): Can be extracted from an organic solvent into an aqueous basic solution (e.g., NaHCO₃ or NaOH). The aqueous layer is then acidified, and the neutral pyrimidine is back-extracted.[16]
pH-Controlled HPLC
For ionizable pyrimidines, the pH of the mobile phase in RP-HPLC is a critical parameter. Adjusting the pH to suppress the ionization of the target compound can increase its hydrophobicity and retention on the column, leading to better separation.[17] For complex mixtures of ionizable compounds, pH gradient chromatography can be a powerful tool.[18]
Safety Precautions
The purification of substituted pyrimidines involves handling potentially hazardous chemicals and solvents. Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.
-
Handling Pyrimidines: Many pyrimidine derivatives have not been fully characterized toxicologically. Treat all new compounds as potentially hazardous. Avoid skin contact and inhalation.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Store and handle them in accordance with safety data sheets (SDS).
Conclusion
The successful purification of substituted pyrimidines is a multi-faceted process that requires a thorough understanding of the physicochemical properties of the target compound and the principles of various separation techniques. By following the systematic approach and detailed protocols outlined in this guide, researchers can confidently and efficiently obtain highly pure pyrimidine derivatives, paving the way for accurate and reliable downstream applications in drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: One-Pot Synthesis of Functionalized Pyrimidines
Abstract: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Traditional multi-step syntheses of these heterocycles are often laborious, time-consuming, and generate significant chemical waste. This guide details the principles and execution of one-pot, multicomponent reactions (MCRs) for the efficient, sustainable, and diversity-oriented synthesis of functionalized pyrimidines. We provide in-depth protocols for the foundational Biginelli reaction and a modern, microwave-assisted synthesis of pyrano[2,3-d]pyrimidines, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of One-Pot Synthesis
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[2][3][4] The drive to accelerate drug discovery pipelines necessitates synthetic strategies that are both rapid and economical. One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials, represent a paradigm shift in synthetic efficiency.[5][6][7]
The core advantages of this approach are manifold:
-
Process Intensification: By collapsing multiple sequential steps (reaction, isolation, purification) into a single operation, MCRs dramatically reduce reaction time, energy consumption, and solvent usage.
-
Atom Economy: MCRs are inherently "greener" as they maximize the incorporation of starting material atoms into the final product, minimizing waste.[8]
-
Access to Complexity: This strategy allows for the rapid generation of complex and structurally diverse molecular libraries from simple, readily available building blocks, a crucial advantage for structure-activity relationship (SAR) studies.
This document serves as a practical guide to implementing these powerful techniques in the laboratory.
Logical Workflow for One-Pot Pyrimidine Synthesis
The successful execution of a one-pot synthesis follows a logical progression from conceptualization to characterization. The workflow ensures that all critical parameters are considered for a reproducible and high-yielding outcome.
Caption: General workflow for one-pot pyrimidine synthesis.
Protocol 1: The Biginelli Reaction - A Classic Multicomponent Synthesis
First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea remains a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These DHPMs are valuable pharmacological agents, notably as calcium channel blockers.[3][9]
Mechanistic Rationale
The reaction proceeds through a series of bimolecular reactions. The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9][11] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration, yields the final DHPM product. The use of a catalyst (Brønsted or Lewis acid) is critical for activating the aldehyde carbonyl and promoting the key condensation and dehydration steps.[9][11]
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[11]
Materials & Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 5 mol% or a few drops of HCl)[11]
-
Ethanol (for recrystallization)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In the microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and the catalyst. If using a solvent-free approach, omit any solvent. Otherwise, 1-2 mL of a polar solvent like ethanol can be added.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
-
Isolation: After cooling the vessel to room temperature, add 10 mL of cold water to the reaction mixture. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from hot ethanol to afford the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.
Data Summary: Substrate Scope and Yields
The Biginelli reaction is robust and tolerates a wide variety of substituents on the aromatic aldehyde.
| Entry | Aldehyde (Ar-CHO) | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-DHPM | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-DHPM | 90-98% |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-DHPM | 88-96% |
| 4 | 3-Nitrobenzaldehyde | 4-(3-Nitrophenyl)-DHPM | 82-92% |
Protocol 2: Advanced One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
This protocol describes a highly efficient, green synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. It is a one-pot, three-component condensation performed in water under microwave irradiation, obviating the need for a catalyst.[12] This method exemplifies modern sustainable chemistry.
Mechanistic Rationale
The reaction is believed to proceed via an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (methyl cyanoacetate), catalyzed by the aqueous medium. This generates a highly electrophilic arylidene intermediate. This is followed by a nucleophilic Michael addition of the thiobarbituric acid enolate to the intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-d]pyrimidine scaffold.[5][12]
Caption: Proposed mechanism for pyrano[2,3-d]pyrimidine synthesis.
Detailed Experimental Protocol: Catalyst-Free, Microwave-Assisted Synthesis in Water
This protocol provides a simple, high-yield route to a valuable heterocyclic system.[12]
Materials & Reagents:
-
Substituted benzaldehyde (1.0 mmol)
-
Methyl cyanoacetate (1.0 mmol)
-
Thiobarbituric acid (1.0 mmol)
-
Distilled water (5 mL)
-
Ethanol (for recrystallization)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, create a suspension of the substituted benzaldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), and thiobarbituric acid (1.0 mmol) in 5 mL of distilled water.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a power of ~300-400 W for 3-6 minutes. The temperature will typically reach the boiling point of water.
-
Isolation: After the reaction is complete (monitored by TLC), cool the vessel to room temperature. The product will precipitate from the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the final product and characterize it by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]
Data Summary: Reaction Scope and Efficiency
This method is highly effective for a range of substituted benzaldehydes, demonstrating its versatility.[12]
| Entry | Aldehyde Substituent (Ar-) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 4 | 92% |
| 2 | 4-Chlorophenyl | 3 | 94% |
| 3 | 4-Methoxyphenyl | 5 | 90% |
| 4 | 4-Nitrophenyl | 3 | 93% |
| 5 | 2-Hydroxyphenyl | 6 | 85% |
Conclusion
One-pot multicomponent syntheses represent a powerful and enabling technology for the modern medicinal chemist. The protocols detailed herein for the Biginelli reaction and the synthesis of pyrano[2,3-d]pyrimidines showcase the evolution of this strategy from classic acid catalysis to catalyst-free, microwave-assisted green chemistry. By embracing these efficient, sustainable, and versatile methods, researchers can significantly accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. BIGINELLI REACTION | PPT [slideshare.net]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Drug Discovery
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant portion of FDA-approved kinase inhibitors.[1][2] Its prevalence stems from its bioisosteric resemblance to the adenine ring of adenosine triphosphate (ATP), allowing pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase domain.[3][4] This inherent binding capability, combined with the synthetic tractability of the pyrimidine ring, provides a robust platform for developing potent and selective kinase inhibitors. Strategic modifications at the 2, 4, and 5-positions of the ring enable chemists to fine-tune the pharmacological properties of these molecules, addressing key challenges in cancer therapy such as drug resistance and off-target toxicity.[5][6]
Protein kinases are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and survival.[7] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][9] This guide provides a comprehensive overview of the design, synthesis, and evaluation of 2,4-disubstituted pyrimidine derivatives, offering field-proven insights and detailed protocols for researchers in oncology and drug development.
Strategic Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
A cornerstone of pyrimidine library synthesis is the sequential nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyrimidine precursor, typically 2,4-dichloropyrimidine. This modular approach is highly favored for its reliability and versatility.
Causality Behind the Synthetic Strategy:
-
Differential Reactivity: The chlorine atom at the C4 position of the pyrimidine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This difference in reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogens, which is more pronounced at the C4 position. This allows for a controlled, stepwise introduction of different nucleophiles.
-
Modular Design: By first reacting a desired amine (R¹-NH₂) at the C4 position under milder conditions and subsequently introducing a second, different amine (R²-NH₂) at the C2 position, often requiring more forcing conditions (e.g., higher temperature), a diverse library of compounds can be generated from common intermediates.[10][11] This is fundamental for exploring the structure-activity relationship (SAR).
Workflow for Synthesis, Purification, and Evaluation
The overall process from initial synthesis to biological evaluation follows a logical progression designed to identify promising lead compounds.
Caption: High-level workflow from synthesis to lead optimization.
Experimental Protocol 1: Synthesis of a Representative 2,4-Disubstituted Pyrimidine
This protocol describes a general, two-step synthesis of a N²,N⁴-disubstituted pyrimidine-2,4-diamine derivative.
Materials:
-
2,4-Dichloropyrimidine
-
Amine 1 (R¹-NH₂)
-
Amine 2 (R²-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: n-Butanol (n-BuOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 4-((Substituted)-amino)-2-chloropyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-BuOH (0.2 M), add Amine 1 (R¹-NH₂) (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. n-Butanol is a suitable solvent that facilitates the reaction at room temperature.
-
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.
Step 2: Synthesis of the Final N²,N⁴-Disubstituted Pyrimidine-2,4-diamine
-
In a sealed vessel, dissolve the 4-((substituted)-amino)-2-chloropyrimidine intermediate (1.0 eq) in n-BuOH (0.2 M).
-
Add Amine 2 (R²-NH₂) (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Causality: The substitution at the C2 position is less facile and requires thermal energy to overcome the higher activation barrier.[11] A sealed vessel is used to prevent solvent evaporation at elevated temperatures.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of EtOAc in Hexanes or DCM/Methanol, to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Many pyrimidine derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12] In numerous cancers, EGFR is constitutively activated due to mutations, leading to uncontrolled cell proliferation and survival.[6][12] The pyrimidine inhibitor occupies the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling proteins.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method used to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13] A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition.[14]
Principle:
-
Kinase Reaction: Kinase, substrate, ATP, and the inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which converts the ADP produced in step 1 into ATP and provides luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal.
Materials:
-
Purified target kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized pyrimidine inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and a plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate mix, and serial dilutions of your pyrimidine inhibitors in DMSO. A known inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Assay Setup (in a 384-well plate):
-
Add 1 µL of serially diluted inhibitor or DMSO (for 0% and 100% activity controls).
-
Add 2 µL of kinase/substrate mix to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Second Read (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Correct the data by subtracting the background luminescence from the "no enzyme" control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[7]
-
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds.[15] By systematically modifying the substituents on the pyrimidine core, researchers can identify chemical groups that enhance potency, selectivity, and pharmacokinetic properties.[16]
The table below presents hypothetical but representative SAR data for a series of N²,N⁴-disubstituted pyrimidine inhibitors targeting a specific kinase.
| Compound ID | R¹ (C4-substituent) | R² (C2-substituent) | Kinase IC₅₀ (nM) | Rationale for Change |
| 1a | 3-chloro-4-fluoroaniline | 4-methylpiperazine | 550 | Initial Hit |
| 1b | 3-ethynylaniline | 4-methylpiperazine | 85 | Introduction of a hinge-binding ethynyl group enhances potency. |
| 1c | 3-chloro-4-fluoroaniline | (S)-3-aminopyrrolidine | 420 | Exploring alternative basic amines for solubility and interactions. |
| 1d | 3-ethynylaniline | (R)-3-(dimethylamino)pyrrolidine | 15 | Combination of potent hinge-binder (R¹) and optimized solubilizing group (R²) with favorable stereochemistry. |
| 1e | 3-ethynylaniline | Morpholine | 210 | Morpholine is a common solubilizing group but may be less optimal for this target than the pyrrolidine in 1d. |
Interpretation of SAR:
-
C4-Position: The data suggests that an anilino group with a small, electron-withdrawing or hydrogen-bond accepting group at the meta-position (like the ethynyl group in 1b and 1d ) is critical for potent inhibition, likely through key interactions in the hinge region of the kinase ATP pocket.[5]
-
C2-Position: The substituent at the C2 position primarily influences solubility and can form additional interactions in the solvent-exposed region. The use of a basic amine like piperazine or pyrrolidine is a common strategy to improve aqueous solubility.[17] The stereochemistry and specific substitution pattern on this group can significantly impact potency, as seen in the difference between 1d and 1c/1e .
Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The synthetic accessibility, exemplified by the sequential SNAr protocol, allows for the rapid generation of diverse chemical libraries. When coupled with robust biochemical evaluation, such as the ADP-Glo™ assay, this approach facilitates efficient SAR exploration and the optimization of lead compounds. Future efforts in this field will continue to focus on designing next-generation inhibitors that overcome clinical resistance, improve selectivity profiles to minimize side effects, and target newly identified oncogenic kinases.[1][8]
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Development of novel pyrimidine-based therapeutic agents
An Application Guide for the Development of Novel Pyrimidine-Based Therapeutic Agents
Authored by a Senior Application Scientist
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a versatile framework that has been successfully utilized to develop a wide array of therapeutic agents over the last 60 years.[3][4] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to interact effectively with a diverse range of biological targets.[3][5]
Consequently, pyrimidine derivatives have been developed into approved drugs for treating a multitude of conditions, including cancer, viral infections, bacterial diseases, and neurological disorders.[6][7] Marketed drugs such as 5-Fluorouracil (anticancer), Zidovudine (anti-HIV), and Ibrutinib (anticancer kinase inhibitor) underscore the therapeutic impact of this scaffold.[6][8] This guide provides an in-depth overview of the strategic considerations, synthetic methodologies, and evaluation protocols essential for the successful development of novel pyrimidine-based therapeutic agents, intended for researchers and drug development professionals.
Rational Design and Target Selection
The journey to a novel therapeutic agent begins with a logical, target-driven approach. The versatility of the pyrimidine core allows it to be tailored to inhibit specific enzymes or disrupt protein-protein interactions that are critical in disease pathology.
The Causality of Target Selection
The selection of a biological target is predicated on its validated role in a specific disease. In oncology, for instance, kinases are a major focus because their dysregulation is a common driver of uncontrolled cell proliferation and survival.[9] The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, making it a prime target for inhibitor development.[10][11] Similarly, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression and are often dysregulated in cancer cells.[12] The pyrimidine scaffold is exceptionally well-suited to function as an ATP-mimic, competitively binding to the ATP-binding pocket of these kinases and blocking their downstream signaling functions.[4]
General Workflow for Target-Based Drug Discovery
The process follows a structured path from initial concept to a validated lead compound. This workflow ensures that research efforts are systematic and that each step builds upon validated data from the previous one.
Caption: General workflow for target-based drug discovery.
Synthetic Strategies and Core Methodologies
The ability to generate a diverse library of compounds is critical for exploring the structure-activity relationship (SAR). Multi-component reactions are particularly valuable as they allow for the rapid assembly of complex molecules from simple, readily available starting materials.
The Biginelli Reaction: A Classic Approach to Dihydropyrimidines
First reported in 1891, the Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6] Its enduring appeal lies in its simplicity and efficiency in producing a diverse range of dihydropyrimidine derivatives, which are valuable precursors for a wide range of therapeutic agents, including anticancer drugs.[6][13]
Protocol 1: Synthesis of Dihydropyrimidine Scaffolds via the Biginelli Reaction
Objective: To synthesize a library of dihydropyrimidine derivatives for initial biological screening.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Catalytic amount of HCl or other Lewis acid
-
Reaction flask, condenser, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalysis: Add a few drops of concentrated HCl to catalyze the reaction.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 78-85°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from hot ethanol to obtain the final dihydropyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Lead Optimization via Nucleophilic Substitution
Once an initial "hit" is identified, medicinal chemists often synthesize analogues to improve potency, selectivity, and pharmacokinetic properties. A common and highly effective strategy involves nucleophilic aromatic substitution (SNAr) on a reactive pyrimidine core, such as 4,6-dichloropyrimidine.[15]
Protocol 2: Synthesis of 2-Substituted Amino-Pyrimidines
Objective: To generate analogues of a lead compound by introducing diverse amine functionalities. This is a cornerstone of SAR studies.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline or other primary/secondary amine (1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.5 eq)
-
Solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Stir plate, glassware
Step-by-Step Procedure:
-
Setup: To a stirred solution of the desired substituted amine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Addition of Pyrimidine: Add the 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction's progress using TLC.[16]
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[16]
Caption: General synthetic workflow for library generation.
In Vitro Evaluation and Mechanism of Action
After synthesis, the new compounds must be rigorously tested to determine their biological activity and mechanism of action. This is a critical validation step.
Assessing Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-line screening method to determine the cytotoxic potential of novel compounds.
Protocol 3: Cytotoxicity Evaluation using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyrimidine derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Synthesized pyrimidine compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells, ensuring a final DMSO concentration of <0.5%. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Target Engagement: Kinase Inhibition Assay
To confirm that a compound acts on its intended target, a direct enzymatic assay is required. This validates the mechanism of action and is a critical step in developing a targeted therapy.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of test compounds against wild-type and/or mutant EGFR kinase.[10]
Materials:
-
Recombinant human EGFR kinase.
-
Kinase buffer.
-
ATP (Adenosine triphosphate).
-
Synthetic peptide substrate.
-
Test compounds dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting assay).
-
White 384-well assay plates.
-
Luminometer.
Step-by-Step Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the EGFR enzyme and peptide substrate in kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds or a reference inhibitor (e.g., Erlotinib) to the assay plate wells.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data against controls (no enzyme for 100% inhibition, DMSO vehicle for 0% inhibition). Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, structured format to facilitate comparison and SAR analysis.
Table 1: Biological Activity of Pyrimidine-Sulfonamide Hybrids against EGFR [3]
| Compound ID | Target | IC₅₀ (ng/mL) | Growth Inhibition % (MCF-7) |
| 88 | HER2 | 81 ± 40 | >90% |
| EGFR-L858R mutant | 59 ± 30 | >90% | |
| EGFR-T790M mutant | 49 ± 20 | >90% | |
| 89 | HER2 | 208 ± 110 | >90% |
| EGFR-L858R mutant | 112 ± 60 | >90% | |
| EGFR-T790M mutant | 152 ± 70 | >90% | |
| Erlotinib | EGFR (Wild-Type) | ~50 | Varies |
Data is illustrative and based on findings from cited literature.[3]
This data demonstrates that compounds 88 and 89 are potent inhibitors of clinically relevant drug-resistant EGFR mutants, highlighting their therapeutic potential.[3]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Perspectives
The pyrimidine scaffold remains a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and inherent ability to interact with key biological targets ensure its continued relevance in drug discovery.[1][6] The systematic approach outlined in this guide—combining rational design, efficient synthesis, and rigorous biological evaluation—provides a robust framework for identifying and optimizing new pyrimidine-based drug candidates. Future efforts will likely focus on developing pyrimidine derivatives with even greater selectivity to minimize off-target effects and on creating multi-targeted agents capable of overcoming drug resistance, a significant challenge in modern medicine.[17]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methoxypyrimidin-5-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxypyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important chemical intermediate. Drawing upon established synthetic principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshoot common issues.
Section 1: Overview of a Common Synthetic Pathway
A prevalent method for synthesizing pyrimidine cores involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a reagent containing an N-C-N moiety, such as an amidine or urea.[1] For this compound, a plausible and frequently adapted route starts from a substituted malonate, proceeds through a cyclization to form the pyrimidine ring, followed by chlorination and subsequent methoxylation and hydrolysis/reduction steps.
A key intermediate in many related syntheses is 2,4-dichloro-5-methoxypyrimidine, which is often prepared from 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[2][3] The overall workflow can be visualized as follows:
Caption: Fig 1. Generalized workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the common pitfalls encountered during synthesis.
Q1: My overall yield is significantly lower than expected. What are the most common culprits?
A1: Low yield is a multifaceted issue. Systematically investigating the following areas is the most effective troubleshooting approach.[4]
-
Reagent Quality & Stoichiometry:
-
Moisture: Many reagents, especially organometallics and strong bases like sodium hydride or sodium methoxide, are highly sensitive to moisture. Water can quench the base, leading to incomplete reactions.[5] Always use freshly dried solvents and flame-dried glassware.
-
Purity of Starting Materials: Impurities in starting materials like 5-methoxyuracil can introduce competing side reactions. Verify the purity of your starting materials via NMR or melting point analysis before starting.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. Double-check all calculations and measurements.
-
-
Reaction Conditions:
-
Temperature Control: Many steps in pyrimidine synthesis are temperature-sensitive. Overheating can cause decomposition of reactants or products, while insufficient temperature can lead to a sluggish or incomplete reaction.[6] For instance, the chlorination of dihydroxypyrimidines with POCl₃ often requires reflux, but quenching must be done carefully at low temperatures.[2]
-
Reaction Time: Reactions may not have proceeded to completion. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
-
Workup and Purification Losses:
-
Incomplete Extraction: The desired product may not be fully extracted from the aqueous layer during workup. Perform multiple extractions with a suitable organic solvent to maximize recovery.[7]
-
Purification Issues: Product can be lost during column chromatography due to irreversible binding to silica gel or poor separation from impurities. Recrystallization, if feasible, can sometimes be a higher-yielding alternative.[7]
-
Q2: The chlorination of 5-methoxyuracil is sluggish and gives a dark, impure crude product. How can I improve this step?
A2: The conversion of a dihydroxypyrimidine (uracil) to a dichloropyrimidine using phosphorus oxychloride (POCl₃) is a critical and often challenging step.
-
Causality: The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (amides), which are poor nucleophiles. The reaction with POCl₃ proceeds via activation of the carbonyl oxygen. The presence of an acid-binding agent or catalyst, like N,N-dimethylaniline or triethylamine, is crucial to neutralize the HCl generated and drive the reaction forward.[2][8]
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture will consume the reagent and contribute to impurities. Ensure the starting uracil derivative is completely dry and use dry glassware.[5]
-
Optimize the Acid Scavenger: N,N-dimethylaniline is a common choice.[2][3] Ensure the correct molar ratio is used, typically around 1.0 to 1.5 equivalents relative to the starting material.[8]
-
Temperature and Reflux: This reaction typically requires heating to reflux (100-160 °C) for 2 to 6 hours to proceed to completion.[8]
-
Quenching Protocol: The quenching step is highly exothermic. The reaction mixture must be cooled before being slowly and carefully poured onto crushed ice to decompose excess POCl₃ and precipitate the product.[2] Rapid or careless quenching can lead to localized heating and degradation.
-
Impurity Profile: Common impurities include unreacted starting material and partially chlorinated intermediates (e.g., 2-chloro-4-hydroxy-5-methoxypyrimidine). These are more polar and can be identified by TLC.[7]
-
| Parameter | Recommendation | Rationale |
| Reagent | Phosphorus Oxychloride (POCl₃) | Standard and effective chlorinating agent. |
| Catalyst/Base | N,N-Dimethylaniline or Triethylamine | Neutralizes HCl byproduct, driving the reaction.[8] |
| Temperature | Reflux (100-160 °C) | Required to overcome the activation energy for chlorination.[8] |
| Time | 2-6 hours | Ensure complete conversion; monitor by TLC/HPLC.[8] |
| Workup | Slow quench onto crushed ice | Safely decomposes excess POCl₃ and precipitates the product.[2] |
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A3: Side product formation is a common cause of low yield. Identifying the nature of these impurities is key to mitigating their formation.
-
Potential Side Products:
-
Unreacted Starting Material: The most common "impurity." If the reaction is incomplete, starting material will remain.
-
Hydrolysis Products: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, reverting to a hydroxyl group.[9]
-
Incompletely Reacted Intermediates: In multi-step sequences, such as the conversion of a di-chloro to a mono-chloro species, it's possible to have a mixture of starting material, intermediate, and product.
-
Polymerization/Degradation: Harsh conditions (e.g., excessive heat, strong acid/base) can lead to the formation of complex polymeric materials, often seen as a baseline streak on TLC or as intractable tars.[6]
-
-
Minimization Strategies:
-
Strict pH Control: During workup and purification, avoid exposure to strong acids or bases unless necessary for a specific step. Buffer solutions if required.
-
Inert Atmosphere: For sensitive intermediates, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.[8]
-
Temperature Management: Maintain the recommended temperature for each reaction step. Use an oil bath for consistent heating.
-
Monitoring: Use TLC to track the consumption of starting material and the appearance of the product and byproducts. A reaction that is allowed to run for too long can sometimes lead to increased byproduct formation.
-
Q4: How can I effectively purify the final this compound? My column chromatography results are poor.
A4: The polar nature of the hydroxyl group in the final product can make purification challenging.[10]
-
Challenges with Chromatography:
-
Peak Tailing: The hydroxyl group can interact strongly with the acidic silanol groups on standard silica gel, leading to broad, tailing peaks and poor separation.
-
Co-elution: If impurities have similar polarity to the product, achieving baseline separation can be difficult.
-
-
Purification Solutions:
-
Recrystallization: This is often the most effective method for purifying solid compounds.
-
Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold.[7]
-
Activated Charcoal: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[7][10]
-
-
Optimizing Column Chromatography:
-
Solvent System: Use TLC to carefully optimize the eluent system before running a column. A common mobile phase is a gradient of ethyl acetate in hexane.
-
Additives: To reduce peak tailing, a small amount of a modifier can be added to the eluent. For a compound like this, adding ~1% triethylamine can help by deactivating the acidic sites on the silica. Conversely, if the compound is acidic, a small amount of acetic acid might help.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if the compound is sufficiently polar.[10]
-
-
Caption: Fig 2. Decision workflow for purifying this compound.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine[2][3]
This protocol is adapted from established procedures for the chlorination of a uracil derivative.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-methoxy-2,4-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (POCl₃, ~5-7 equivalents), and N,N-dimethylaniline (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction should become a clear solution. Monitor the disappearance of the starting material by TLC (a suitable eluent is 10% methanol in dichloromethane; the starting material is much more polar than the product).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Extraction: Extract the product from the aqueous slurry with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from light petroleum ether or n-hexane to yield the dichlorinated product.[2][7]
Protocol 2: General Protocol for Recrystallization[7][10]
-
Dissolution: In an Erlenmeyer flask, add the crude solid product. Add the minimum amount of a suitable hot solvent (or solvent mixture) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and gently boil for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methoxypyrimidin-5-ol
Welcome to the technical support center for the synthesis of 2-Methoxypyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, from managing reaction conditions to controlling the formation of side products. This guide will focus on two common synthetic strategies and the potential pitfalls associated with each. By understanding the underlying chemistry, you can optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
A prevalent synthetic strategy involves the demethylation of a 2,5-dimethoxypyrimidine precursor. An alternative and frequently employed route is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine, such as 2-chloro-5-hydroxypyrimidine, with a methoxide source. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
This guide is structured to address specific issues you may encounter. The Troubleshooting Guide provides solutions to common problems, while the FAQs section offers answers to more general questions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and solutions.
Low Yield of this compound
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, and the formation of side products. Let's break down the common culprits based on the synthetic route.
For the Nucleophilic Aromatic Substitution (SNAr) Route (from 2-chloro-5-hydroxypyrimidine):
-
Incomplete Reaction: The reaction of 2-chloro-5-hydroxypyrimidine with a methoxide source (e.g., sodium methoxide) may not go to completion.
-
Troubleshooting:
-
Moisture Control: Ensure all reagents and solvents are anhydrous. Water can consume the methoxide and hydrolyze the starting material.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient heating may lead to an incomplete conversion.
-
-
-
Side Reactions: The formation of byproducts is a significant cause of low yields.
-
Troubleshooting:
-
Temperature Control: Overheating can lead to decomposition of the starting material and product. Maintain a consistent and optimized temperature throughout the reaction.
-
Stoichiometry of Methoxide: Using a large excess of sodium methoxide can sometimes lead to the formation of undesired byproducts. A modest excess (e.g., 1.1-1.5 equivalents) is typically sufficient.
-
-
For the Demethylation Route (from 2,5-dimethoxypyrimidine):
-
Incomplete Demethylation: The cleavage of the methyl ether at the 5-position may be incomplete.
-
Troubleshooting:
-
Choice of Demethylating Agent: Strong acids like HBr or Lewis acids such as BBr3 are commonly used. The choice and amount of the reagent are critical. For instance, a patent for the synthesis of 2-chloro-5-hydroxypyrimidine from 2-chloro-5-methoxypyrimidine highlights the use of hydrobromic acid in acetic acid.[1]
-
Reaction Conditions: Demethylation reactions often require elevated temperatures. Ensure the reaction is heated sufficiently for an adequate duration.[2]
-
-
-
Side Reactions:
-
Over-demethylation: If the reaction is too harsh (e.g., high temperature, prolonged reaction time), demethylation at the 2-position can occur, leading to the formation of pyrimidine-2,5-diol.
-
Ring Opening/Degradation: Pyrimidine rings can be susceptible to degradation under strongly acidic conditions and high temperatures.
-
The following flowchart illustrates a systematic approach to troubleshooting low yields:
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Identification and Minimization of Side Products
Q2: I am observing unexpected spots on my TLC plate/peaks in my HPLC analysis. What are the likely side products and how can I minimize their formation?
A2: The identity of side products is highly dependent on your synthetic route. Here are some common possibilities:
Potential Side Products in Pyrimidine Synthesis:
| Side Product | Potential Cause | Minimization Strategy |
| Dihydroxy Byproduct (e.g., Pyrimidine-2,5-diol) | Over-demethylation of a dimethoxy precursor or hydrolysis of a chloro- intermediate. A patent for a similar synthesis notes the formation of a dihydroxy by-product. | Use milder demethylating agents or reaction conditions. For SNAr, ensure anhydrous conditions to prevent hydrolysis. |
| Isomeric Products (e.g., 4-Methoxypyrimidin-5-ol) | If starting from a precursor with leaving groups at both the 2- and 4-positions (e.g., 2,4-dichloro-5-hydroxypyrimidine), nucleophilic attack can occur at either position. Nucleophilic substitution on 2,4-dihalopyrimidines generally favors displacement at the 4-position. | Use a starting material with a single leaving group at the desired position. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction to completion and ensure appropriate reaction conditions. |
| Products of Ring Opening | Harsh reaction conditions (strong acid/base, high temperature) can lead to the degradation of the pyrimidine ring.[3] | Use milder reaction conditions and monitor the reaction closely. |
The following diagram illustrates the potential formation of a dihydroxy byproduct during demethylation:
Caption: Formation of a dihydroxy byproduct via over-demethylation.
Purification Challenges
Q3: How can I effectively purify this compound from the crude reaction mixture?
A3: The purification of this compound can be challenging due to its polarity and potential for tautomerization.
-
Column Chromatography: This is a standard method for purification.
-
Stationary Phase: Silica gel is commonly used. However, the acidic nature of silica can sometimes lead to product degradation or poor recovery. If this is observed, consider using neutral alumina.
-
Eluent System: A gradient of solvents with increasing polarity is often effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble. Test a range of solvents such as ethanol, methanol, ethyl acetate, or mixtures with water.
-
-
Acid-Base Extraction: The pyrimidine ring contains basic nitrogen atoms, which can be protonated. This property can be exploited to separate the product from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q4: What are the most critical parameters to control during the SNAr synthesis of this compound?
A4: The most critical parameters are:
-
Temperature: To prevent side reactions and decomposition.
-
Moisture: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the starting material and consumption of the methoxide.
-
Stoichiometry: The amount of methoxide used should be carefully controlled to drive the reaction to completion without promoting side reactions.
Q5: Can I use other alkoxides for this reaction?
A5: Yes, other alkoxides (e.g., sodium ethoxide) can be used to synthesize the corresponding 2-alkoxypyrimidin-5-ols. However, reaction conditions may need to be re-optimized.
Q6: My purified product seems to degrade over time. What are the proper storage conditions?
A6: Hydroxypyrimidines can be susceptible to oxidation and degradation, especially when exposed to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Chloro-5-hydroxypyrimidine
-
Sodium methoxide
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-hydroxypyrimidine in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (1.1-1.5 equivalents) to the solution portion-wise, while monitoring the temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Welcome to the technical support center for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and nuances of these syntheses, providing in-depth, field-tested insights in a direct question-and-answer format to help you improve your yields and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing 2-substituted pyrimidine-5-carboxylic esters?
There are several robust methods, but they generally fall into two categories: cyclocondensation reactions and the use of pre-functionalized building blocks.
-
Cyclocondensation Reactions: These methods build the pyrimidine ring from acyclic precursors in one or more steps. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational example.[1] Modifications of this approach, such as using β-keto esters, are common.[1] The Biginelli reaction is another well-known multi-component reaction that can yield related dihydropyrimidinone structures, which can sometimes be a starting point for further elaboration.[2][3]
-
Pre-functionalized Building Blocks: A highly effective modern approach involves the reaction of a stable, activated C3 fragment with an N-C-N fragment (the amidine). A prime example is the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4][5] This method is particularly advantageous as it offers a direct, high-yielding route to pyrimidines that are unsubstituted at the 4-position, a feature that can be challenging to achieve with other methods.[4]
Q2: How critical is the purity of the starting materials, particularly the amidine salt?
The purity of your starting materials is paramount and is often the root cause of low conversion rates.[6] Amidines and their salts can be particularly problematic as they are often hygroscopic and can hydrolyze over time.[7] Hydrolysis not only consumes the active reagent but the resulting water can interfere with subsequent reaction steps, especially those requiring anhydrous conditions.
Expert Tip: Always use freshly prepared or recently purified amidine salts. If you suspect hydration, dry the salt under high vacuum before use. Ensure all solvents are rigorously dried, especially for reactions involving water-sensitive reagents like sodium hydride or strong bases.[7]
Q3: What are the most important reaction parameters to control for maximizing yield?
Beyond reagent purity, the three most critical parameters are temperature, reaction time, and catalyst choice.
-
Temperature: Temperature control is crucial for managing selectivity. In many pyrimidine syntheses, particularly those related to the Biginelli reaction, higher temperatures can promote the formation of undesired side products, such as Hantzsch-type 1,4-dihydropyridines.[6][7]
-
Reaction Time: Many cyclocondensation reactions require sufficient time to proceed to completion. It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and avoid decomposition from prolonged heating.[6]
-
Catalyst: The choice of catalyst, whether a Brønsted or Lewis acid, can significantly influence both the reaction rate and the product distribution.[7] For instance, in a Biginelli reaction, the catalyst can affect the selectivity between the desired pyrimidine pathway and the competing Hantzsch pathway.[7]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental problems. The logical flow for diagnosing these issues is summarized in the troubleshooting workflow diagram below.
Caption: A workflow for troubleshooting common synthesis issues.
Problem 1: My reaction has a very low yield, and TLC analysis shows a significant amount of unreacted starting materials.
-
Probable Cause: This classic issue points to inefficient reaction conditions or compromised reagents. The most likely culprits are:
-
Catalyst Inefficiency: The acid or base catalyst may be inactive. Reusable catalysts might require regeneration.[6]
-
Reagent Purity: As mentioned in the FAQ, impurities in the starting materials, especially water in the amidine salt or solvents, can halt the reaction.[7]
-
Suboptimal Conditions: The reaction may simply require more time or a moderate increase in temperature to proceed to completion.[6]
-
-
Proposed Solutions:
-
Validate Your Catalyst: If using a commercial catalyst, ensure it is from a reliable source and stored correctly. For acid catalysts like HCl, confirm the concentration is appropriate.
-
Insist on Purity: Use freshly purified amidine hydrochloride. Ensure all solvents are strictly anhydrous.[7]
-
Monitor and Optimize: Use TLC to track the consumption of starting materials. This will tell you if the reaction is slow and needs more time or a gentle temperature increase, or if it has stalled completely, pointing to a more fundamental problem like reagent impurity.
-
Problem 2: My crude product contains a significant yellow, highly fluorescent byproduct.
-
Probable Cause: This is the hallmark of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[6][7] This side reaction is especially common in Biginelli-type syntheses where urea is used. At elevated temperatures, urea can decompose to generate ammonia. The ammonia then competes with the urea and reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP.[6]
Caption: Competing Biginelli and Hantzsch reaction pathways.
-
Proposed Solutions:
-
Lower the Temperature: This is the most effective way to suppress the Hantzsch pathway. The decomposition of urea is significantly reduced at lower temperatures.[6][7]
-
Optimize Catalyst and Addition Order: Certain Lewis acids may favor the Biginelli pathway.[7] Additionally, adding the urea last to the reaction mixture can sometimes minimize the time it spends at high temperatures before reacting, thus reducing decomposition.[6]
-
Problem 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or other polar byproducts.
-
Probable Cause: N-acylureas can form from a competing reaction between the β-ketoester and urea, complicating purification.[6] Self-condensation of the 1,3-dicarbonyl compound is another possibility, especially under basic conditions.[7]
-
Proposed Solutions:
-
Purification Strategy: Recrystallization is often a highly effective method for removing these more polar, urea-based impurities from the desired product.[6]
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of these byproducts. Ensure the limiting reagent is fully consumed.
-
Base Selection (for Pinner-type reactions): The choice and amount of base are critical. A base that is too strong or used in excess can promote self-condensation of the dicarbonyl starting material.[7]
-
Validated Experimental Protocol
This protocol details a robust and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, adapted from Zhichkin, P. et al.[4], which avoids many of the pitfalls of other methods.
Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate[4][8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Reagent Addition: Wash the sodium hydride with anhydrous hexanes and then suspend it in anhydrous diethyl ether. To this stirred suspension, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under high vacuum. The resulting sodium salt is a stable solid that can be stored under nitrogen.[4]
Part 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[4][8]
-
Setup: To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the starting sodium salt.
-
Work-up: Cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[8]
Data Summary: Expected Yields
The following table summarizes representative yields for various 2-substituents using the protocol described above, based on data reported in the literature.[4] Yields are representative and may vary based on the specific substrate and reaction scale.
| 2-Substituent (from Amidinium Salt) | Representative Yield |
| H | 75% |
| Methyl | 82% |
| Phenyl | 85% |
| 4-Chlorophenyl | 78% |
| Amino (from Guanidinium) | 65% |
| Ethyl | 80% |
References
- 1. mdpi.com [mdpi.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Pyrimidine Ring Formation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. Pyrimidine scaffolds are cornerstones in medicinal chemistry, and their efficient synthesis is paramount.[1] This resource combines established chemical principles with field-proven insights to help you navigate the complexities of pyrimidine ring formation.
Troubleshooting Guide: Addressing Common Catalyst-Related Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on diagnosing and solving problems related to catalyst performance.
Question 1: My Biginelli reaction yield is very low, with significant unreacted starting materials observed via TLC/HPLC. What are the likely catalyst-related causes?
Answer: Low conversion is a frequent issue in the Biginelli reaction and often points to insufficient catalyst activity or suboptimal conditions.[2][3] Here is a systematic approach to troubleshoot this problem:
-
Insufficient Catalyst Activity or Loading: The catalyst's primary role is to activate the aldehyde component, forming a key N-acyliminium ion intermediate that drives the reaction forward.[4] If the catalyst is weak or its concentration is too low, this activation step becomes the rate-limiting bottleneck.[5]
-
Solution 1: Screen a Stronger Catalyst. If you are using a mild Brønsted acid (like acetic acid) or a weak Lewis acid, consider switching to a more potent alternative. Lewis acids such as Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), Zirconium(IV) chloride (ZrCl₄), or Iron(III) chloride (FeCl₃) have demonstrated high efficacy.[6][7][8][9]
-
Solution 2: Increase Catalyst Loading. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). Be mindful that excessive catalyst can sometimes promote side reactions.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in your reagents or solvent. Water is a common culprit, especially for moisture-sensitive Lewis acids.[3]
-
Steric Hindrance: If your aldehyde or β-ketoester contains bulky substituents, the catalyst's active site might be unable to effectively coordinate with the substrates.
-
Solution: Select a Less Sterically Demanding Catalyst. Catalysts with smaller ionic radii or more accessible active sites may be more effective.
-
Question 2: I've isolated my product, but it's contaminated with a major byproduct. How does my catalyst choice influence selectivity?
Answer: Side product formation is a classic selectivity problem. The choice of catalyst is critical as it can preferentially stabilize the transition state of one reaction pathway over another.
-
Case A: Knoevenagel Condensation Byproduct: This occurs when the aldehyde reacts directly with the β-ketoester. It is a common competing pathway.[8]
-
Cause: The conditions favor the direct condensation over the formation of the N-acyliminium ion from the aldehyde and urea.
-
Mitigation Strategy: Use a catalyst known to promote the Biginelli pathway. Lewis acids like Yb(OTf)₃ are particularly effective at favoring the desired reaction.[4][8] Additionally, using a slight excess of urea (1.2-1.5 equivalents) can push the equilibrium away from the Knoevenagel pathway.[8]
-
-
Case B: Hantzsch Dihydropyridine Byproduct: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde, particularly at elevated temperatures where urea might decompose to ammonia.[3]
-
Cause: The reaction conditions favor the Hantzsch pyridine synthesis pathway.
-
Mitigation Strategy: Lowering the reaction temperature can significantly suppress this side reaction. The choice of Lewis acid can also influence the selectivity between the two pathways.[3]
-
Question 3: My reaction stalls, leaving an uncyclized open-chain intermediate. How can I drive the final ring-closure step to completion?
Answer: The failure of the final intramolecular cyclization and dehydration step is often due to insufficient activation of the ketone carbonyl for the nucleophilic attack by the terminal urea nitrogen.[8]
-
Cause: The catalyst may not be strong enough to promote the final, often challenging, ring-closure. This is particularly true for sterically hindered substrates.
-
Solution 1: Increase Catalyst Strength or Concentration. A stronger Brønsted or Lewis acid can more effectively protonate/coordinate to the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack.[3][8]
-
Solution 2: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier for the cyclization step. Refluxing in a suitable solvent like ethanol or applying microwave irradiation can be effective.[1][8]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your pyrimidine synthesis.
Caption: Decision workflow for initial catalyst selection in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyrimidine synthesis?
A1: A wide variety of catalysts can be employed, generally falling into three categories:
-
Brønsted Acids: These are proton donors. Classical examples include hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH).[5][10] They are effective but can sometimes lead to side reactions with sensitive substrates.[2]
-
Lewis Acids: These are electron-pair acceptors. This is a very broad and effective class, including many metal salts like FeCl₃, InCl₃, Yb(OTf)₃, ZrCl₄, and CuCl₂.[6][7] They are often more efficient and selective than Brønsted acids.[8]
-
Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Examples include L-proline and taurine (2-aminoethanesulfonic acid), which are often used in greener, more environmentally friendly protocols.[11][12][13]
Q2: Can catalysts be recovered and reused?
A2: Yes, developing reusable catalysts is a major focus of green chemistry. Heterogeneous catalysts, such as those supported on silica, polymers, or magnetic nanoparticles, are designed for easy separation from the reaction mixture (e.g., by filtration or magnetic decantation) and can often be reused for several cycles without significant loss of activity.[12][14] For example, a bone char-based solid acid catalyst has been shown to be effective and reusable.[15]
Q3: How does microwave irradiation affect catalyst performance in pyrimidine synthesis?
A3: Microwave irradiation is a modern technique used to dramatically accelerate reaction rates. It does this by efficiently heating the reaction mixture, often leading to significantly shorter reaction times (minutes vs. hours) and improved yields.[1][8] The catalyst still performs its fundamental role, but the high energy input from microwaves can help overcome activation barriers more rapidly. This approach is particularly effective for solvent-free reactions.[8]
Q4: Are there metal-free options for catalyzing pyrimidine ring formation?
A4: Absolutely. Organocatalysis provides a powerful metal-free alternative. For instance, L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), can effectively catalyze the synthesis of pyrimidine derivatives.[9][12] These methods are attractive due to the low toxicity, ready availability, and environmental compatibility of the catalysts.[11]
Comparative Data & Protocols
Table 1: Performance Comparison of Catalysts in Biginelli Reaction
This table summarizes the performance of various catalysts for the synthesis of a model dihydropyrimidinone (DHPM), illustrating the impact of catalyst choice on reaction outcomes.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference(s) |
| HCl | Catalytic | Ethanol | 18 | 60-75 | [10] |
| FeCl₃·6H₂O | 10 | None (80°C) | 0.75 | 95 | [7] |
| InCl₃ | 10 | Acetonitrile | 6 | 92 | [4] |
| Yb(OTf)₃ | 2 | None (100°C) | 0.5 | 96 | [4] |
| L-Proline / TFA | 20 / 10 | Acetonitrile | 3-4 | 85-94 | [9][12] |
| Bone Char-nPrN-SO₃H | 0.4 | None (80°C) | 0.33 | 98 | [15] |
Yields are representative and can vary based on specific substrates.
General Experimental Protocol: Lewis Acid-Catalyzed Biginelli Synthesis
This protocol provides a standardized, step-by-step methodology for a typical Biginelli reaction using a Lewis acid catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (or thiourea) (1.5 mmol)
-
Lewis Acid Catalyst (e.g., InCl₃) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Anhydrous Acetonitrile) (5 mL)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.[1]
Catalytic Mechanism Visualization
The following diagram illustrates the widely accepted acid-catalyzed mechanism for the Biginelli reaction, highlighting the key roles of the catalyst.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jchemrev.com [jchemrev.com]
- 14. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Separation of Pyrimidine Isomers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of pyrimidine isomers. Due to their structural similarities, these compounds often co-elute, leading to inaccurate quantification and identification. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve baseline resolution.
Part 1: Troubleshooting Guide - Quick Solutions
This section is formatted for rapid problem-solving. Identify your issue and follow the suggested steps, ordered from simplest to most complex adjustments.
Q1: My pyrimidine isomers are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?
Answer: Your primary goal is to alter the selectivity (α) of your separation. The most powerful and often easiest parameter to adjust is the mobile phase composition.
Initial Steps: Mobile Phase Optimization
-
Adjust Organic Modifier Concentration: For reversed-phase (RP) HPLC, increasing the aqueous component of the mobile phase increases retention time, which can provide more opportunity for the isomers to separate.[1] Try decreasing the organic solvent (e.g., acetonitrile, methanol) percentage by 2-5% increments.
-
Change Organic Modifier Type: If adjusting the concentration isn't sufficient, switch the organic modifier. Methanol and acetonitrile have different properties; methanol is a hydrogen-bond donor and acceptor, whereas acetonitrile is a stronger dipole.[2][3] This change in solvent interaction can significantly alter selectivity between isomers.
-
Modify Mobile Phase pH: Pyrimidine isomers often have ionizable functional groups, making mobile phase pH a critical parameter for controlling retention and selectivity.[4][5] It is recommended to work at a pH at least one unit away from the pKa of your analytes to ensure they are in a single, stable ionization state.[4] For basic pyrimidines, a lower pH (e.g., 2.5-4.0) can improve peak shape and retention.[6][7][8]
-
Introduce a Buffer: Use a buffer to maintain a stable pH, as small fluctuations can lead to retention time drift and poor reproducibility.[4] Common buffers for LC-MS compatible methods include formic acid and ammonium formate or acetate.[4]
Q2: I've optimized my mobile phase, but the resolution is still inadequate. What's next?
Answer: If mobile phase adjustments are insufficient, the next logical step is to address the stationary phase chemistry. The column is the heart of the separation, and a different chemistry can introduce new interaction mechanisms.[9]
Secondary Step: Column Chemistry Selection
Standard C18 columns rely on hydrophobic interactions, which may not be sufficient to differentiate between isomers with similar hydrophobicity.[9] Consider columns that offer alternative separation mechanisms.
| Stationary Phase | Primary Interaction Mechanism(s) | Best For... | Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions.[9] | General purpose, initial screening for non-polar to moderately polar compounds. | May offer limited selectivity for structurally similar isomers.[10] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Aromatic and unsaturated compounds, including positional isomers.[11] | Offers different selectivity compared to C18 for compounds with aromatic rings. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Halogenated compounds, positional isomers, and polar analytes. Provides unique selectivity.[9] | Highly effective for isomers where subtle differences in electron distribution exist. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface.[12][13] | Highly polar and hydrophilic compounds that are poorly retained on reversed-phase columns.[12][14][15] | Elution order is typically reversed compared to RP-HPLC.[12] Requires high organic content in the mobile phase. |
| Mixed-Mode | Combines hydrophobic and ion-exchange mechanisms. | Complex mixtures containing acidic, basic, and neutral analytes.[16] | Offers tunable selectivity by adjusting mobile phase pH and ionic strength.[16] |
Q3: I'm still struggling with co-elution after trying different columns. Are there other parameters I can adjust?
Answer: Yes. Temperature and flow rate are important, yet often overlooked, parameters that can fine-tune your separation.
Tertiary Steps: Adjusting Physical Parameters
-
Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) decreases mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[17][18] Crucially, temperature can also alter selectivity, sometimes resolving previously co-eluting peaks.[18][19] However, be mindful that excessively high temperatures can degrade thermally sensitive compounds.[1][17]
-
Reduce Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can enhance resolution, especially for closely eluting peaks.[1] This comes at the cost of longer run times.
Part 2: Deeper Dive - FAQs & Foundational Knowledge
Q4: Why are pyrimidine isomers so difficult to separate?
Answer: The challenge lies in their high degree of structural similarity. Positional isomers (e.g., 2-aminopyrimidine vs. 4-aminopyrimidine) or constitutional isomers (e.g., uracil vs. thymine, which differ by only a methyl group) have very similar physicochemical properties such as polarity, pKa, and hydrophobicity. Conventional chromatographic methods, which rely on exploiting differences in these properties, often fail to distinguish between them effectively.
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it effective for pyrimidines?
Answer: HILIC is a chromatographic technique ideal for separating highly polar and hydrophilic compounds.[12][15] It utilizes a polar stationary phase (like bare silica or one with bonded polar functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[12]
The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase. Since many pyrimidines and their nucleoside derivatives are highly polar, they are often poorly retained in reversed-phase chromatography but show excellent retention and selectivity in HILIC mode.[20]
Q6: When should I consider using Supercritical Fluid Chromatography (SFC)?
Answer: SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase.[21][22][23] It is particularly advantageous for:
-
Chiral Separations: SFC often provides superior and faster resolution of enantiomers compared to HPLC.[22][24][25]
-
Complex Mixtures: It offers high efficiency and speed, making it suitable for high-throughput screening.[22]
-
Polar and Non-polar Compounds: By using co-solvents (modifiers), SFC can be used to analyze a wide range of compounds.[21][26]
SFC can provide different selectivity compared to HPLC and is an excellent alternative to normal-phase chromatography, avoiding the use of toxic solvents.[25]
Part 3: Protocols & Workflows
Systematic Method Development Protocol for Pyrimidine Isomer Separation
This protocol provides a structured approach to developing a robust separation method from scratch.
Objective: To achieve baseline separation (Rs ≥ 1.5) for a mixture of pyrimidine isomers.
Step 1: Initial Column and Mobile Phase Screening
-
Select Columns: Choose at least two columns with different selectivities. A good starting pair is a standard C18 and a Phenyl-Hexyl or PFP column.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Run Scouting Gradients:
-
Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Gradient: 5% to 95% B in 15 minutes.
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Execute: Run four initial experiments: (1) C18 with Acetonitrile, (2) C18 with Methanol, (3) PFP with Acetonitrile, (4) PFP with Methanol.
-
Analyze: Review the four chromatograms to identify the best combination of column and organic modifier that provides the most promising selectivity.
Step 2: Mobile Phase pH Optimization
-
Identify the Best System: Using the best column/solvent combination from Step 1, prepare a new set of aqueous mobile phases with different pH values.
-
Mobile Phase A1: 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase A2: 10 mM Ammonium Acetate, pH 4.5
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate, pH 7.0 (if column is stable at this pH)
-
-
Execute: Re-run the scouting gradient with each pH condition.
-
Analyze: Observe the changes in retention time and, most importantly, selectivity (peak elution order and spacing). Select the pH that yields the best separation.
Step 3: Gradient and Temperature Optimization
-
Refine the Gradient: Based on the best conditions from Step 2, adjust the gradient to improve resolution in the region where your isomers elute. If the peaks are close together, make the gradient shallower (e.g., increase the gradient time or reduce the %B change per minute).[1]
-
Fine-Tune Temperature: Evaluate the separation at three different temperatures: 30°C, 40°C, and 50°C. Select the temperature that provides the optimal balance of resolution and peak shape.[18]
Troubleshooting Workflow Diagram
This diagram illustrates a logical path for diagnosing and solving poor separation issues.
Caption: A systematic workflow for troubleshooting poor separation of pyrimidine isomers.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromtech.com [chromtech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for enhancing the stability of pyrimidine intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and practical, field-proven insights.
Introduction: The Challenge of Pyrimidine Intermediate Instability
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and essential biomolecules like nucleic acids.[1][2] However, the inherent chemical properties of the pyrimidine ring can also make its intermediates susceptible to degradation under various experimental conditions. Understanding and mitigating these stability issues is paramount for successful synthesis, purification, and downstream applications.[3][4]
This guide will walk you through the common degradation pathways and the critical factors that influence the stability of your pyrimidine intermediates, providing actionable solutions to preserve the integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Navigating Common Stability Pitfalls
This section addresses the most common questions and issues researchers face when working with pyrimidine intermediates.
Q1: My pyrimidine intermediate seems to be degrading during aqueous workup. What are the likely causes?
A1: Degradation during aqueous workup is a frequent challenge and is often multifactorial. The primary culprits are:
-
pH Sensitivity: The pyrimidine ring's stability is highly dependent on the pH of the aqueous solution.[5] Both acidic and basic conditions can promote hydrolysis. The susceptibility to pH-induced degradation is significantly influenced by the nature and position of substituents on the ring.[5] For example, certain electron-withdrawing groups can activate the ring towards nucleophilic attack by water or hydroxide ions.
-
Temperature: Elevated temperatures during extractions or solvent evaporation steps can significantly accelerate the rate of degradation for thermally labile pyrimidine derivatives.[5][6]
-
Oxidation: Some pyrimidine intermediates are prone to oxidation, especially in the presence of atmospheric oxygen and trace metal ions.[5] This is a particular concern during lengthy workup procedures where the compound is exposed to air for extended periods.
-
Photodegradation: Exposure to ambient or UV light can trigger degradation in photosensitive pyrimidine compounds, particularly those containing chromophores that absorb in the UV-visible spectrum.[5]
Q2: I'm observing significant product loss and the appearance of multiple spots on my TLC plate during silica gel column chromatography. What's happening and how can I prevent it?
A2: This is a classic sign of on-column degradation. Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive pyrimidine intermediates.[5]
Here are several strategies to mitigate this issue:
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of silica gel in a non-polar solvent (like hexane) containing a small amount of a base, such as triethylamine (TEA). Typically, adding 1-2% TEA to the eluent system can effectively neutralize the acidic sites on the silica.[5]
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic or neutral stationary phase. Options include neutral or basic alumina, or Florisil®.[5]
-
Minimize Residence Time: The longer your compound remains on the column, the greater the opportunity for degradation. Running the column more quickly, if separation allows, can help.
-
Dry Loading: Instead of loading your sample in a solvent, adsorbing it onto an inert support like Celite® or a small amount of silica gel before loading it onto the column can sometimes reduce degradation.[5]
Q3: My purified pyrimidine intermediate is degrading during storage. What are the optimal storage conditions?
A3: The ideal storage conditions depend on the specific instability of your compound. However, here are some general best practices:
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.
-
Atmosphere: For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccator to protect from atmospheric moisture, which can contribute to hydrolysis.
-
Solvent Choice: If storing in solution, choose a solvent in which the compound is stable. Aprotic, anhydrous solvents are often a good choice. It is crucial to perform a preliminary stability study in the chosen solvent.
Part 2: Troubleshooting Guides - A Deeper Dive into Problem-Solving
This section provides structured troubleshooting workflows for more complex stability challenges.
Troubleshooting Guide 1: Investigating Unexpected Side-Products in a Synthesis Reaction
The formation of unexpected side-products can often be a result of the instability of your pyrimidine intermediate under the reaction conditions.
Potential Causes & Solutions:
-
Side Reactions: The reactivity of the pyrimidine ring can lead to undesired side reactions like dimerization, polymerization, or rearrangement.[7]
-
Solution: Modify the reaction conditions. Lowering the reaction temperature, changing the solvent, or using a more selective catalyst can often minimize these side reactions.[7]
-
-
Lack of Regioselectivity: In substitution reactions, a lack of regioselectivity can lead to the formation of multiple isomers.[7]
-
Solution: Employ appropriate protecting or directing groups to enhance the regioselectivity of the reaction.[7]
-
-
Over-alkylation or Acylation: Multiple substitutions can occur when using alkylating or acylating agents.[7]
-
Solution: Carefully control the stoichiometry of the electrophile and monitor the reaction time closely to prevent over-reaction.[7]
-
Workflow for Troubleshooting Low-Yield Pyrimidine Synthesis
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Troubleshooting Guide 2: Characterizing Degradation Products
Identifying the structure of degradation products is crucial for understanding the degradation pathway and implementing effective stabilization strategies.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.[8][9] A stability-indicating HPLC method should be developed to resolve all significant degradants from the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for the separated peaks, which is invaluable for identifying degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed structural information and is essential for the definitive characterization of isolated degradation products.[7]
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing and enhancing the stability of pyrimidine intermediates.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a pyrimidine intermediate and to develop a stability-indicating analytical method.[10]
Objective: To identify potential degradation pathways under various stress conditions.
Materials:
-
Pyrimidine intermediate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the pyrimidine intermediate in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose a solid sample and a solution of the sample to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a developed HPLC or LC-MS method to determine the percentage of degradation and to identify the degradation products.
Experimental Workflow for Pyrimidine Derivative Synthesis and Stability Assessment
Caption: The experimental workflow for pyrimidine derivative synthesis and stability assessment.
Part 4: Data Presentation
Clear presentation of stability data is crucial for interpretation and decision-making.
Table 1: Summary of Forced Degradation Study Results for a Hypothetical Pyrimidine Intermediate
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 | 254.1 |
| 0.1 M NaOH | 8 | RT | 25.8 | 3 | 228.2 |
| 3% H₂O₂ | 24 | RT | 8.5 | 1 | 286.1 |
| Thermal (Solid) | 48 | 80 | 2.1 | 1 | Not Determined |
| Photolytic (Solution) | 24 | RT | 11.7 | 2 | 270.1 |
RT = Room Temperature
Conclusion
Enhancing the stability of pyrimidine intermediates is a critical aspect of synthetic and medicinal chemistry. By understanding the fundamental principles of their degradation and employing systematic troubleshooting and analytical strategies, researchers can overcome these challenges. This guide provides a framework for identifying stability issues, implementing practical solutions, and ensuring the integrity of your valuable compounds throughout the drug discovery and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. ijsat.org [ijsat.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine dimers: effect of temperature on photoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Strategies for Recrystallization of Pyrimidine Derivatives
Welcome to the technical support center for the recrystallization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in the purification of these critical compounds. The inherent polarity and hydrogen bonding capabilities of the pyrimidine scaffold can present unique crystallization behaviors. This resource synthesizes fundamental principles with field-proven strategies to enhance the purity, yield, and crystalline quality of your pyrimidine derivatives.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses the most frequently encountered problems during the recrystallization of pyrimidine derivatives, offering causative explanations and actionable solutions.
Issue 1: The Compound Fails to Crystallize Upon Cooling
Symptom: After dissolving the pyrimidine derivative in a hot solvent and allowing it to cool, no solid crystals form, and the solution remains clear.
Causality & Resolution:
This is often due to either excessive solvent use, resulting in a solution that is not supersaturated upon cooling, or the selection of an inappropriate solvent where the compound remains highly soluble even at low temperatures.
Solutions:
-
Reduce Solvent Volume: If too much solvent was the likely cause, gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the pyrimidine derivative. Allow the concentrated solution to cool again slowly. To test if excess solvent is the issue, you can dip a glass stirring rod into the solution, remove it, and see if a solid residue forms as the solvent evaporates.
-
Induce Crystallization: A supersaturated solution may lack the necessary nucleation sites to initiate crystal formation.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The micro-abrasions on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" – a tiny amount of the pure pyrimidine derivative – into the cooled solution. This provides a template for further crystal lattice formation.
-
-
Re-evaluate Solvent Choice: The ideal solvent should exhibit high solubility for the pyrimidine derivative at elevated temperatures and low solubility at cooler temperatures. If your compound remains soluble, a different solvent or a two-solvent system may be necessary.
-
Utilize an Anti-Solvent: If your pyrimidine derivative is highly soluble in the chosen solvent, the addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) can be effective. Add the anti-solvent dropwise to the warm solution until slight turbidity is observed, then add a drop or two of the original solvent to redissolve the solid and allow for slow cooling.
Caption: Troubleshooting Logic for No Crystal Formation.
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptom: Instead of solid crystals, an immiscible liquid (oil) separates from the solution upon cooling.
Causality & Resolution:
Oiling out occurs when the melting point of the pyrimidine derivative is lower than the temperature of the solution at the point of saturation. Impurities can also suppress the melting point and interfere with crystal lattice formation, promoting oiling out.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature of the solution. This ensures that crystallization begins at a temperature below the compound's melting point.
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, favoring the formation of a disordered, liquid phase over an ordered crystal lattice. Allow the solution to cool to room temperature on a benchtop, insulated by placing it on a cork ring or paper towels, before moving to an ice bath.
-
Change the Solvent System: The solubility properties of the chosen solvent may be too high for your compound. Experiment with a solvent that has a lower boiling point or in which your compound is less soluble.
-
Purify the Crude Material: If significant impurities are present, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
Issue 3: Low Recovery of Crystalline Product
Symptom: After filtration, the yield of the purified pyrimidine derivative is significantly lower than expected.
Causality & Resolution:
Several factors can contribute to poor recovery, including the use of excessive solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near its boiling point is crucial.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely in the filtration apparatus.
-
Optimize Cooling: While slow cooling is important for crystal quality, ensure the final cooling step in an ice bath is sufficient to maximize precipitation of the product from the solution.
-
Wash Crystals Judiciously: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not sufficiently cold, will redissolve some of the purified product.
-
Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate (mother liquor) for the presence of your compound. If a substantial amount remains, it may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my pyrimidine derivative?
A1: The ideal recrystallization solvent is one in which your pyrimidine derivative is highly soluble at high temperatures but sparingly soluble at room temperature or below. The solubility of pyrimidine derivatives generally increases with temperature. A good starting point is to test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) in test tubes. Observe the solubility in cold solvent and then upon heating. "Like dissolves like" is a useful principle; for polar pyrimidine derivatives, polar solvents are often a good choice. However, if a solvent is too similar in polarity, the compound may be too soluble even when cold.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for Pyrimidine Derivatives | Key Considerations |
| Protic Solvents | Water, Ethanol, Methanol | Often effective due to the hydrogen bonding capabilities of pyrimidines. | Water can be a good choice for polar derivatives, but its high boiling point can sometimes lead to oiling out. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Good for moderately polar derivatives. Often used in two-solvent systems with a non-polar solvent. | Ensure the solvent doesn't react with your compound. |
| Non-polar Solvents | Hexanes, Toluene | Primarily used as anti-solvents in two-solvent systems for less polar derivatives. | Pyrimidines are generally poorly soluble in non-polar solvents. |
| High-Boiling Point Solvents | DMF, DMSO | Used for pyrimidines that are difficult to dissolve. Recrystallization often requires an anti-solvent vapor diffusion technique. | Difficult to remove residual solvent from the final product. |
Q2: What is the impact of cooling rate on crystal size and purity?
A2: The rate of cooling has a profound effect on the size and purity of the resulting crystals.
-
Slow Cooling: Promotes the formation of fewer nucleation sites, allowing more time for molecules to arrange themselves into a well-ordered crystal lattice. This typically results in larger, purer crystals as impurities are systematically excluded during the slow growth process.
-
Rapid Cooling (Quenching): Leads to a high number of nucleation events and rapid crystal growth. This process often traps impurities within the crystal lattice, resulting in smaller, less pure crystals or even an amorphous precipitate.
For optimal purity, a slow and controlled cooling process is almost always preferred.
Caption: Impact of Cooling Rate on Crystal Formation.
Q3: How do I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area and adsorbs the colored compounds.
Protocol:
-
Dissolve your crude pyrimidine derivative in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from its boiling point to prevent violent frothing.
-
Add a very small amount (1-2% of the solute's weight, or the tip of a spatula) of activated charcoal to the solution.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Proceed with the cooling and crystallization of the now decolorized filtrate.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
Q4: Can polymorphism affect the recrystallization of my pyrimidine derivative?
A4: Yes, polymorphism—the ability of a compound to exist in more than one crystalline form—can significantly impact recrystallization. Different polymorphs can have different solubilities, melting points, and stabilities. The specific polymorph obtained can depend on factors like the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs. If you are targeting a specific polymorphic form, it is crucial to control these variables precisely and consistently between batches. Seeding with a crystal of the desired polymorph can be an effective strategy to ensure the formation of that specific crystal form.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method, relying on the differential solubility of the pyrimidine derivative in a single solvent at different temperatures.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent in small portions until the compound just dissolves, creating a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-heated flask
Addressing incomplete cyclization in pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical advice for overcoming common challenges encountered in the synthesis of pyrimidine derivatives. As Senior Application Scientists, we have curated this resource to combine established chemical principles with field-proven insights, ensuring you have the information needed to optimize your synthetic routes and achieve your research goals.
Introduction: The Challenge of Complete Cyclization
Pyrimidines are a critical class of heterocyclic compounds, forming the backbone of nucleic acids and a vast array of pharmacologically active molecules.[1][2][3][4] The construction of the pyrimidine ring, often through multicomponent reactions like the Biginelli and Pinner syntheses, is a cornerstone of medicinal chemistry.[5][6][7] However, a frequent and frustrating hurdle in these syntheses is achieving complete and efficient cyclization.
Incomplete cyclization leads to a host of problems, including low yields of the desired product, the formation of difficult-to-remove intermediates, and complex product mixtures that complicate purification.[5][8] This guide will provide a structured approach to diagnosing and solving these issues, empowering you to move your projects forward with confidence.
Troubleshooting Incomplete Cyclization: A Question & Answer Guide
This section directly addresses specific issues you may be encountering in your experiments.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6][9] While elegant in its simplicity, challenges can arise.
Question 1: My Biginelli reaction has stalled, and I'm isolating an uncyclized open-chain ureide intermediate. What's going wrong and how can I fix it?
Answer: This is a classic case of incomplete cyclization, where the initial condensation steps have occurred, but the final ring-closing dehydration is not proceeding efficiently. This failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[10]
Causality & Solutions:
-
Insufficient Acid Catalysis: The final cyclization-dehydration step is acid-catalyzed.[11] If your catalyst is too weak or used in too low a concentration, the reaction may stall.
-
Solution: Increase the loading of your current acid catalyst or switch to a stronger Brønsted or Lewis acid. For example, while HCl is traditional, Lewis acids like Yb(OTf)₃ or InCl₃ have been shown to be highly effective.[11]
-
-
Low Reaction Temperature: The activation energy for the ring closure may not be met at lower temperatures.
-
Solution: Increase the reaction temperature, for instance, by refluxing in a suitable solvent like ethanol or THF.[10] This provides the necessary energy to overcome the activation barrier for cyclization.
-
-
Steric Hindrance: Bulky substituents on your aldehyde or β-ketoester can sterically hinder the approach of the urea nitrogen for the final ring closure.[10][12]
-
Solution: While more challenging to address, consider if a less hindered starting material could be used. In some cases, a more potent catalyst can help overcome steric barriers.
-
Question 2: My reaction is producing a significant fluorescent byproduct, and the yield of my desired DHPM is low. What is this byproduct and how can I prevent its formation?
Answer: The fluorescent byproduct you're observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[5][13] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea, especially at higher temperatures.[5][13]
Causality & Solutions:
-
High Reaction Temperature: Elevated temperatures favor the Hantzsch pathway by promoting the decomposition of urea into ammonia.[5]
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[5]
-
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Solution: Experiment with different Lewis acids, as some may favor the Biginelli pathway over the Hantzsch.
-
-
Order of Addition: The timing of urea addition can be critical.
-
Solution: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before it can participate in the desired reaction.[5]
-
Pinner Synthesis Troubleshooting
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is another versatile method for preparing pyrimidines.[5][14] It is particularly sensitive to reaction conditions.
Question 3: My Pinner synthesis is failing, resulting in a low yield and a complex mixture of byproducts. What are the critical parameters to control?
Answer: The Pinner synthesis is highly susceptible to side reactions if not performed under carefully controlled conditions. The most common issues are hydrolysis of intermediates and starting materials, and incomplete cyclization.[5][15]
Causality & Solutions:
-
Presence of Water: The imidate salt intermediate (Pinner salt) is extremely sensitive to hydrolysis. Water in the reaction mixture will lead to the formation of esters as byproducts instead of the desired pyrimidine.[10]
-
Solution: Maintain Strictly Anhydrous Conditions. This is the most critical factor for a successful Pinner synthesis.[10]
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time.
-
Solution: Use freshly prepared or purified amidine hydrochloride.[5]
-
-
Temperature Control: Pinner salts can be thermally unstable and may decompose or rearrange at higher temperatures.
-
Solution: Low temperatures are often necessary to prevent decomposition.[10]
-
Analytical Monitoring & Experimental Protocols
Effective reaction monitoring is crucial for troubleshooting and optimization. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the appearance of products and byproducts.[8][16]
Protocol 1: Monitoring a Biginelli Reaction by TLC
This protocol provides a general framework for monitoring the progress of a Biginelli reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 7:3 hexane:ethyl acetate, this will need to be optimized for your specific compounds)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[16]
-
Spotting: At the start of the reaction (t=0), and at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot it on the starting line of the TLC plate. It is also advisable to spot the individual starting materials as standards.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[16]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[16]
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. Incomplete cyclization may be indicated by the persistence of starting materials or the appearance of an intermediate spot with a different Rf value than the final product.[16]
Protocol 2: Optimizing Cyclization by Adjusting Catalyst and Temperature
This protocol outlines a systematic approach to optimizing the final cyclization step.
Materials:
-
Reaction vessel
-
Heating/cooling system
-
Stirring apparatus
-
Your starting materials (aldehyde, β-ketoester, urea)
-
A selection of Brønsted and Lewis acid catalysts (e.g., HCl, p-TsOH, Yb(OTf)₃, InCl₃)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Baseline Reaction: Set up the reaction using your standard conditions. Monitor the reaction by TLC as described in Protocol 1. If you observe stalling or the formation of an intermediate, proceed to the optimization steps.
-
Temperature Increase: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction at each new temperature for at least one hour to see if the intermediate is converted to the product. Be mindful of potential byproduct formation at higher temperatures.[5]
-
Catalyst Screening: If increasing the temperature is ineffective or leads to decomposition, screen different catalysts. Set up a series of small-scale parallel reactions, each with a different catalyst, keeping the temperature and reactant concentrations constant.
-
Catalyst Loading: Once an effective catalyst has been identified, optimize its loading to find the minimum amount required to drive the reaction to completion in a reasonable timeframe.
Data Summary & Visualization
Table 1: Influence of Reaction Conditions on Biginelli Reaction Outcome
This table summarizes the potential effects of key parameters on the yield of the desired dihydropyrimidinone (DHPM) versus a common byproduct, the Hantzsch dihydropyridine (DHP).
| Parameter | Condition | Expected DHPM Yield | Expected Hantzsch DHP Yield | Rationale |
| Temperature | Low (e.g., 60°C) | Higher | Lower | Reduces urea decomposition to ammonia, disfavoring the Hantzsch pathway.[5][13] |
| High (e.g., 100°C) | Lower | Higher | Promotes urea decomposition, favoring the Hantzsch pathway.[13] | |
| Catalyst | Weak Acid | Potentially Lower | - | May not be sufficient to drive the final cyclization-dehydration step to completion.[10] |
| Strong Lewis Acid | Higher | Varies by catalyst | Efficiently promotes all steps of the Biginelli reaction.[11] | |
| Solvent | Polar Protic (e.g., Ethanol) | Generally Good | - | Good solubility for reactants and intermediates.[5] |
| Solvent-free | Can be very high | Varies | Can accelerate reaction rates but may require higher temperatures.[17] |
Diagrams
Biginelli Reaction: Troubleshooting Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization in the Biginelli reaction.
Pinner Synthesis: Critical Success Factors
Caption: Key parameters for a successful Pinner pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction?
A1: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[10] Modifications to the standard procedure, such as pre-forming the enone intermediate, can sometimes improve yields.[10]
Q2: My crude product from a Biginelli reaction is difficult to purify. What are common impurities?
A2: Besides unreacted starting materials and the Hantzsch DHP byproduct, N-acylureas can form, which often have similar polarities to the desired product, complicating purification.[5] Careful recrystallization is often the most effective method for removing these impurities.[5]
Q3: How do I choose the right solvent for my pyrimidine synthesis?
A3: The choice of solvent can significantly impact reactant solubility and reaction rate.[5] For the Biginelli reaction, polar protic solvents like ethanol are common. However, for certain substrates, other solvents or even solvent-free conditions have been shown to improve yields.[5][12][17] For the Pinner synthesis, strictly anhydrous solvents are required.[10]
Q4: What is the role of the acid catalyst in the Biginelli reaction?
A4: The acid catalyst plays a crucial role in several steps. It catalyzes the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate, which is a key electrophile. It also catalyzes the final dehydration step to form the stable dihydropyrimidine ring.[9][11]
References
- 1. growingscience.com [growingscience.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of 2-Methoxypyrimidin-5-ol Biological Assays
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the bedrock of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[2] This guide provides a comprehensive framework for the validation of biological assays for a specific derivative, 2-Methoxypyrimidin-5-ol. While direct experimental data for this particular compound is emerging, we will draw upon the extensive knowledge of functionally similar pyrimidine derivatives to establish a robust validation strategy. This document will objectively compare potential assay methodologies, provide the scientific rationale behind experimental choices, and equip researchers, scientists, and drug development professionals with the necessary protocols to rigorously evaluate the biological potential of this compound and its analogs.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the well-documented activities of structurally related pyrimidine derivatives, this compound is hypothesized to exhibit a range of biological effects, primarily centered around anticancer and anti-inflammatory activities. The core pyrimidine structure can act as an antimetabolite, interfering with nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.[3]
Anticancer Potential: Targeting Cellular Proliferation
The primary hypothesized mechanism of anticancer activity for pyrimidine analogs is the inhibition of nucleotide synthesis. By mimicking endogenous pyrimidines, these compounds can competitively inhibit key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS).[3] This leads to a depletion of pyrimidine nucleotides, arresting DNA and RNA synthesis and subsequently inducing apoptosis in rapidly dividing cancer cells.[3]
Signaling Pathway: Inhibition of Nucleotide Synthesis
Caption: Hypothesized mechanism of anticancer action for this compound.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[1] By blocking COX-2, these compounds can reduce the production of prostaglandins, key mediators of inflammation.
Comparative Analysis of Key Biological Assays
The validation of this compound's biological activity necessitates a panel of robust and reproducible in vitro assays. Here, we compare the most relevant assays and provide detailed protocols.
Assessment of Cytotoxicity: MTT vs. SRB Assay
To evaluate the anticancer potential of this compound, a primary cytotoxicity screen is essential. The two most common colorimetric assays for this purpose are the MTT and SRB assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[3][4] | Well-established, widely used, and reflects cellular metabolic activity. | Can be affected by compounds that alter cellular redox potential. |
| SRB Assay | Measures cell density based on the staining of total cellular protein with sulforhodamine B.[1] | Less susceptible to interference from colored compounds and reflects total biomass. | Does not directly measure metabolic activity. |
Senior Application Scientist's Recommendation: For an initial broad-spectrum cytotoxicity screen, the MTT assay is recommended due to its widespread use and reflection of metabolic viability. However, should the test compound exhibit color interference or known effects on cellular redox state, the SRB assay provides a reliable alternative.
Enzyme Inhibition Assays: Targeting Kinases and COX-2
Should initial screens indicate biological activity, elucidating the specific molecular targets is the next logical step.
| Target | Assay Principle | Relevance |
| Kinases | Measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.[5] | Many pyrimidine derivatives are potent kinase inhibitors, a key target class in oncology.[6] |
| COX-2 | Measures the inhibition of the COX-2 enzyme's ability to convert arachidonic acid into prostaglandins.[1] | Relevant for assessing anti-inflammatory potential. |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key assays discussed. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[1][5]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Assay Plate Preparation: In a multi-well plate, add the test compound dilutions.
-
Kinase Addition: Add the purified kinase to each well and incubate for 10-15 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction for 30-60 minutes at the optimal temperature for the kinase.[5]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Data Interpretation and Comparative Benchmarking
To provide a meaningful assessment of this compound's potential, its performance should be benchmarked against a standard-of-care compound or a structurally similar molecule with known activity. For anticancer assays, a compound like 5-Fluorouracil, a well-established pyrimidine analog, would serve as an excellent comparator.[7]
Table for Comparative Cytotoxicity Data (Hypothetical)
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| 5-Fluorouracil | Known Value | Known Value |
| Doxorubicin (Positive Control) | Known Value | Known Value |
Conclusion
This guide provides a scientifically grounded framework for the validation of biological assays for this compound. By employing the detailed protocols and comparative methodologies outlined herein, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this novel pyrimidine derivative. The emphasis on understanding the underlying mechanisms and benchmarking against established standards will ensure a thorough and credible evaluation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Chemical Strategies
Introduction
Pyrimidines are heterocyclic aromatic compounds that form a cornerstone of life itself. As fundamental components of nucleic acids—cytosine (C), thymine (T), and uracil (U)—they are indispensable for genetic replication, transcription, and cellular proliferation.[1] Beyond their role in DNA and RNA, pyrimidine derivatives are integral to various metabolic processes and are found at the core of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[2][3] The efficient synthesis of the pyrimidine scaffold is, therefore, a critical endeavor for researchers in biochemistry, medicinal chemistry, and drug development.
This guide provides an in-depth comparative analysis of the principal routes for pyrimidine synthesis. We will explore the elegant efficiency of nature's biosynthetic routes—the de novo and salvage pathways—and contrast them with the versatility and scalability of prominent chemical synthesis strategies. Supported by experimental data and mechanistic insights, this document serves as a technical resource to inform the selection of the most appropriate synthesis route for specific research and development objectives.
Part 1: Biological Synthesis of Pyrimidines
Cells have evolved two distinct and essential pathways for producing pyrimidine nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][4]
The De Novo Synthesis Pathway
The de novo pathway constructs pyrimidine nucleotides from elementary molecules such as bicarbonate, aspartate, and glutamine.[1] This process is a highly regulated, multi-step enzymatic cascade that is particularly active in rapidly proliferating cells to meet the high demand for DNA and RNA precursors. The pathway culminates in the synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][6]
Key Steps of De Novo Synthesis: [7]
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the enzyme Carbamoyl Phosphate Synthetase II (CPS II), which catalyzes the rate-limiting step: the conversion of glutamine, CO₂, and two ATP molecules into carbamoyl phosphate.[1][] This step is a critical point of regulation, subject to feedback inhibition by the downstream product UTP.[1][8]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[][9]
-
Ring Closure to Dihydroorotate: The enzyme dihydroorotase facilitates an intramolecular condensation to form the six-membered pyrimidine ring, yielding dihydroorotate.[7]
-
Oxidation to Orotate: Dihydroorotate dehydrogenase (DHODH), an enzyme located on the outer surface of the inner mitochondrial membrane, oxidizes dihydroorotate to orotate.[1]
-
Formation of OMP: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[][7]
-
Decarboxylation to UMP: Finally, OMP decarboxylase removes a carboxyl group from OMP to produce Uridine Monophosphate (UMP), the first functional pyrimidine nucleotide.[1][7]
From UMP, subsequent enzymatic modifications produce other essential pyrimidines like UTP, CTP, and the deoxy-form dTTP, which is required for DNA synthesis.[][9]
The Pyrimidine Salvage Pathway
In contrast to the energy-intensive de novo route, the salvage pathway is a recycling mechanism.[10] It reclaims pyrimidine bases (uracil, thymine) and nucleosides (uridine, thymidine) generated from the degradation of DNA and RNA.[7][11] This pathway is particularly crucial in non-proliferating cells or in those with a limited capacity for de novo synthesis.[1]
Key Enzymes and Reactions:
-
Nucleoside Phosphorylases: Enzymes like uridine phosphorylase and thymidine phosphorylase convert free pyrimidine bases (uracil, thymine) into their respective nucleosides (uridine, thymidine) by adding a ribose-1-phosphate.
-
Nucleoside Kinases: Thymidine kinase and uridine kinase then phosphorylate these nucleosides to form nucleotides (e.g., TMP, UMP), which can re-enter the cellular nucleotide pool.[7][11]
The salvage pathway is an elegant example of metabolic efficiency, saving significant cellular energy by reusing complex molecules.[10]
Comparative Analysis of Biosynthetic Routes
| Feature | De Novo Pathway | Salvage Pathway |
| Starting Materials | Simple precursors (CO₂, glutamine, aspartate)[1] | Pre-formed bases and nucleosides[1] |
| Energy Cost | High (consumes ATP)[1] | Low (energy-saving)[10] |
| Key Enzymes | CPS II, ATCase, DHODH[1][7] | Nucleoside phosphorylases, Nucleoside kinases[7] |
| Primary Cell Type | Rapidly dividing cells (e.g., cancer cells, immune cells) | Quiescent or terminally differentiated cells[1] |
| Regulation | Tightly regulated by feedback inhibition (e.g., UTP inhibits CPS II)[1][8] | Primarily regulated by substrate availability |
| Therapeutic Target | Yes (e.g., DHODH inhibitors in cancer/autoimmune disease) | Yes (e.g., nucleoside analogs in antiviral/cancer therapy) |
Part 2: Chemical Synthesis of Pyrimidines
For laboratory and industrial-scale production, chemical synthesis provides a versatile and scalable alternative to biological routes. Numerous methods have been developed, with the Biginelli reaction being one of the most classic and enduring.
The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[12] The reaction is typically catalyzed by a Brønsted or Lewis acid.[12]
Mechanism: The reaction mechanism is believed to proceed through a series of bimolecular reactions. A widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[13][14]
Other Key Chemical Syntheses
While the Biginelli reaction is foundational, other methods offer alternative pathways to diverse pyrimidine structures:
-
Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions. It is a highly versatile method for creating a wide range of substituted pyrimidines.[2][15]
-
Microwave-Assisted Synthesis: Modern techniques often employ microwave irradiation to dramatically reduce reaction times from hours to minutes and improve yields. This approach has been successfully applied to Biginelli and other pyrimidine syntheses, often under solvent-free conditions.[2][8]
-
Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, various other MCRs have been developed that use different building blocks to construct the pyrimidine ring in a single step, enhancing synthetic efficiency.[16]
Comparative Analysis of Chemical Synthesis Routes
The selection of a chemical synthesis route depends on factors like desired substitution patterns, scalability, cost, and environmental impact.
| Method | Key Reactants | Catalyst/Conditions | Typical Time | Typical Yield (%) | Key Advantages |
| Conventional Biginelli | Aldehyde, β-Ketoester, Urea | HCl, H₂SO₄[13] | 1.5 - 48 hours[2][17] | 60-85%[2][8] | One-pot, simple, well-established |
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea | Sulfamic Acid, Solvent-free[8] | 2-20 minutes[2][8] | 88-95%[8] | Rapid, high yield, often greener |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base[2] | ~3 hours[8] | ~90%[8] | Versatile for diverse substitution |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex[8] | Not Specified | Up to 93%[8] | High efficiency, novel reactivity |
| Solid-Phase Synthesis | Resin-bound precursors | Varies | Multiple steps | 18-93% (over 4 steps)[2] | Amenable to library synthesis, easy purification |
Part 3: Experimental Protocols
To provide a practical context, detailed methodologies for two key synthetic routes are provided below.
Protocol 1: Classical Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a standard, acid-catalyzed, one-pot synthesis.
Causality: The use of a strong acid like HCl is crucial for catalyzing two key steps: the initial condensation of the aldehyde and urea to form the reactive N-acyliminium ion, and the final dehydration of the cyclized intermediate to yield the stable dihydropyrimidine ring. Ethanol serves as an effective solvent that dissolves the reactants at reflux temperature but allows the product to precipitate upon cooling, simplifying purification.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol, followed by the dropwise addition of 0.5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Allow the product to air-dry or dry in a vacuum oven to obtain the pure dihydropyrimidinone. Recrystallization from ethanol can be performed if higher purity is required.
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Synthesis
This protocol showcases a modern, environmentally friendly approach that significantly accelerates the reaction.
Causality: Microwave irradiation provides rapid, uniform heating, which dramatically increases the reaction rate compared to conventional heating. A solid acid catalyst like sulfamic acid is often used as it is effective, easy to handle, and can be removed by simple filtration. The solvent-free condition reduces environmental waste and simplifies workup.
Methodology:
-
Reactant Preparation: In a 10 mL microwave process vial, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (0.1 mmol).
-
Microwave Irradiation: Cap the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 300W for 2-5 minutes.[8] Monitor the internal temperature, ensuring it does not exceed a safe limit (e.g., 120°C).
-
Workup: After the reaction, allow the vial to cool to room temperature. Add 10 mL of cold water to the solid mixture and stir vigorously.
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and then a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to yield the final dihydropyrimidinone.
Conclusion
The synthesis of pyrimidines can be approached through elegant biological pathways or versatile chemical strategies. The de novo and salvage pathways offer profound insights into cellular metabolism and provide numerous targets for therapeutic intervention. For the synthetic chemist, classical methods like the Biginelli and Pinner reactions, enhanced by modern techniques such as microwave assistance and novel catalysis, provide a powerful toolkit for creating a vast array of pyrimidine derivatives. The choice of route—whether biological or chemical—is ultimately dictated by the specific goals of the researcher, balancing factors of biological relevance, structural complexity, yield, scalability, and sustainability. A thorough understanding of each approach is essential for professionals in drug discovery and development aiming to harness the potent biological activity of the pyrimidine scaffold.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 6. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 7. microbenotes.com [microbenotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. bu.edu.eg [bu.edu.eg]
- 16. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Role of Purity in Drug Development Intermediates
An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-Methoxypyrimidin-5-ol by High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical development, the journey from a chemical concept to a therapeutic agent is paved with rigorous analytical checkpoints. For a key building block like this compound, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, establishing its purity is not merely a quality control step; it is a fundamental prerequisite for its advancement.[1][2] The presence of impurities, even in trace amounts, can have profound implications, potentially leading to unwanted side reactions, reduced yield in subsequent synthetic steps, or the introduction of toxicological risks in the final active pharmaceutical ingredient (API).[3]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the high resolution, sensitivity, and quantitative accuracy required to separate and quantify the target compound from process-related impurities and degradation products.[4][5] This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of this compound, grounded in the principles of analytical method development and validation. We will explore the rationale behind chromatographic choices, present a robust, validated protocol, and provide the supporting data necessary for researchers, scientists, and drug development professionals to implement these methods with confidence.
Understanding the Analyte: Physicochemical Properties of this compound
A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical properties.[3][6]
-
Structure and Polarity: this compound possesses a polar pyrimidine core, a hydroxyl (-OH) group, and a methoxy (-OCH3) group. The hydroxyl group, being weakly acidic, can ionize depending on the mobile phase pH. This moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point, where the stationary phase is nonpolar and the mobile phase is polar.[7][8]
-
UV Absorbance: The aromatic pyrimidine ring contains a chromophore that absorbs UV light, making a UV detector a simple and effective choice for detection and quantification.
-
Solubility: The compound's solubility in common HPLC solvents like methanol, acetonitrile, and water is a key consideration for sample and mobile phase preparation.[5]
Comparative Analysis of HPLC Conditions
The objective of method development is to achieve optimal separation between the main this compound peak and all potential impurities.[9] This requires a systematic evaluation of stationary and mobile phases. For this guide, we present hypothetical, yet realistic, experimental data comparing three common reversed-phase columns.
The Causality Behind Column Selection
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is often an excellent starting point for separating a wide range of organic molecules.[10]
-
C8 (Octylsilane): With shorter alkyl chains, a C8 column is less retentive than a C18. This can be advantageous for more polar compounds that might be too strongly retained on a C18, or to reduce analysis time.
-
Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases (up to 100% water), preventing the "phase collapse" that can occur with traditional C18 columns under such conditions.[11][12] This feature is particularly useful for retaining and separating polar analytes and impurities.
Data Presentation: Column Performance Comparison
The following table summarizes the performance of the three columns under identical gradient conditions, highlighting the key parameters for purity analysis. A hypothetical closely-eluting impurity (Impurity A) is used to assess resolution.
| Stationary Phase | Retention Time (Main Peak, min) | Tailing Factor (Main Peak) | Resolution (Main Peak / Impurity A) | Remarks |
| Standard C18 | 9.5 | 1.3 | 1.8 | Good retention, but peak tailing is noticeable. Resolution is acceptable but could be improved. |
| Standard C8 | 7.2 | 1.1 | 1.6 | Shorter run time, better peak shape (less tailing). However, resolution from Impurity A is reduced. |
| Polar-Embedded C18 | 8.8 | 1.0 | 2.7 | Excellent peak shape. The alternate selectivity provides superior resolution from Impurity A. Ideal for baseline separation of all components. |
Acceptance Criteria: Tailing Factor ≤ 1.5; Resolution ≥ 2.0 for baseline separation.
Based on this comparative data, the Polar-Embedded C18 column is selected for the final validated method due to its superior resolution and peak symmetry, ensuring the most accurate quantification of impurities.
Optimized and Validated HPLC Method
The following protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its reliability and fitness for purpose.[6][13]
Experimental Workflow
The overall process from receiving the synthesized compound to generating a final purity report is a structured, multi-step workflow.
Caption: Workflow for HPLC Purity Assessment.
Detailed Step-by-Step Protocol
1. Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid is a volatile buffer compatible with mass spectrometry (MS) and helps to protonate the hydroxyl group on the analyte, leading to sharper peaks.[14]
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier that provides good elution strength and low viscosity.[15]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 275 nm (or as determined by UV scan of the main peak).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
2. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Rationale: A higher concentration for the sample solution is used to ensure that low-level impurities (e.g., 0.1%) can be accurately detected and quantified.
-
3. System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: ≥ 2000.
-
Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis.[16]
-
4. Analysis Procedure:
-
Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity using the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
Method validation provides documented evidence that the protocol is fit for its intended purpose.[17][18] The following table summarizes the results of the validation study, demonstrating the method's trustworthiness.
| Parameter | Acceptance Criterion (ICH) | Result | Conclusion |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | No interference observed. Peak purity index was 0.9998. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9997 | Pass |
| Range | 80% to 120% of test concentration | 0.08 mg/mL to 1.2 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision - Repeatability (%RSD) | %RSD ≤ 2.0% | 0.8% | Pass |
| Precision - Intermediate (%RSD) | %RSD ≤ 2.0% | 1.1% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05 µg/mL | Pass |
| Robustness | No significant change in results | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temp (±2°C). | Pass |
Conclusion
The purity of synthesized this compound can be reliably determined using a validated reversed-phase HPLC method. A comparative evaluation demonstrates that a Polar-Embedded C18 column provides the optimal separation, delivering superior resolution and peak shape compared to standard C18 and C8 phases. The detailed protocol, validated against ICH guidelines, is specific, linear, accurate, precise, and robust. This guide provides drug development professionals with a comprehensive and scientifically sound framework for assessing the purity of this critical intermediate, thereby ensuring the quality and integrity of the subsequent drug discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. asianjpr.com [asianjpr.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pharmtech.com [pharmtech.com]
- 16. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrimidine Synthesis
For the discerning researcher, scientist, or drug development professional, the efficient construction of the pyrimidine scaffold is a cornerstone of medicinal chemistry. As a foundational heterocyclic motif in a vast array of therapeutic agents, the method of its synthesis is of paramount importance.[1] This guide offers an in-depth comparative analysis of various catalytic systems for pyrimidine synthesis, moving beyond a mere recitation of protocols to provide field-proven insights into catalyst selection, performance, and mechanistic underpinnings.
The Strategic Importance of Catalyst Selection in Pyrimidine Synthesis
The choice of catalyst in pyrimidine synthesis is not merely a matter of academic curiosity; it has profound implications for reaction efficiency, yield, purity, and scalability. The ideal catalyst should not only accelerate the reaction but also be cost-effective, environmentally benign, and amenable to a wide range of substrates. This guide will navigate the complex landscape of modern catalytic systems, offering a comparative lens through which to evaluate the most promising approaches.
A Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is a multi-faceted metric, encompassing reaction yield, time, catalyst loading, and recyclability. The following sections provide a comparative overview of the major classes of catalysts employed in pyrimidine synthesis, with a focus on the widely utilized Biginelli and Pinner reactions, as well as contemporary multicomponent approaches.[1]
Metal-Based Catalysts: The Workhorses of Pyrimidine Synthesis
Transition metal catalysts have long been favored for their high efficiency and selectivity in a variety of organic transformations, including pyrimidine synthesis.[2] Both Lewis acidic and transition metal complexes have been extensively explored, offering distinct advantages.
Lewis Acid Catalysis:
Lewis acids such as ZnCl₂, FeCl₃, NiCl₂, and CuCl₂ are frequently employed to activate the carbonyl group of the aldehyde component in the Biginelli reaction, thereby facilitating the initial condensation step. A comparative study of various Lewis acids in the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones revealed that NiCl₂·6H₂O provided the highest yield (50.3%), outperforming CuCl₂·2H₂O (6.2%) and CoCl₂·6H₂O (0.7%).[3][4] This difference in activity is attributed to the varying coordination strength between the metal catalyst and the sulfur atom of the thiourea.[3]
Transition Metal Complexes:
More sophisticated transition metal complexes, such as those based on iridium and platinum, have enabled novel synthetic routes. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed.[5][6] This sustainable method proceeds via a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[5] Supported platinum nanoparticles (Pt/C) have also been shown to be effective, reusable catalysts for the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines.[7]
Nanocatalysts:
The advent of nanotechnology has introduced a new class of highly active and recyclable catalysts. Magnetic nanoparticles, such as Fe₃O₄, have been successfully used to catalyze the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions.[8] Supported gold nanoparticles have also demonstrated catalytic activity in the synthesis of imidazo[1,2-a]pyrimidines.[1][9][10] These heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, facilitating product purification and catalyst reuse.[11][12]
| Catalyst | Reaction Type | Substrates | Solvent | Time | Temp (°C) | Yield (%) | Recyclability | Reference |
| ZnCl₂ | Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Solvent-free (MW) | 20-35 sec | - | High | Not specified | |
| NiCl₂·6H₂O | Biginelli (Thione) | Aromatic aldehyde, Ethyl Acetoacetate, Thiourea | Not specified | Not specified | Not specified | 50.3 | Not specified | [3][4] |
| Iridium-pincer complex | Multicomponent | Amidines, Alcohols | Toluene | Not specified | 150 | Up to 93 | Not specified | [5][6] |
| Pt/C | Dehydrogenative Coupling | Alcohols, Amidines | Toluene | 24 h | Reflux | Up to 92 | Yes | [7] |
| Fe₃O₄ Nanoparticles | Multicomponent | Aldehyde, Benzamidine HCl, Malononitrile | Solvent-free | 1-1.5 h | 100 | High | Yes | [8] |
| Supported Au Nanoparticles | Cyclocondensation | Aryl ketones, 2-Aminopyrimidine | Green solvent | Not specified | Heating | High | Yes | [1] |
Organocatalysts: A Metal-Free Approach
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis has emerged as a powerful alternative to metal-based systems. These small organic molecules can effectively catalyze a wide range of reactions, often with high stereoselectivity.
Brønsted and Lewis Acidic Organocatalysts:
Simple Brønsted acids like p-toluenesulfonic acid (TsOH) and Lewis acidic ionic liquids have been shown to catalyze the Biginelli reaction.[3] A comparative study demonstrated that while Lewis acids like NiCl₂ are effective, Brønsted acids can also promote the reaction.[3] L-Proline, a naturally occurring amino acid, has been utilized as a catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives.[13][14] The proposed mechanism involves the formation of an enamine intermediate, which then participates in the cyclization cascade.[15]
Graphite Oxide:
A noteworthy development in metal-free catalysis is the use of graphite oxide as a carbocatalyst for the synthesis of pyrimidine derivatives under solvent-free conditions.[16] This heterogeneous catalyst is easily recyclable and eliminates the risk of metal contamination in the final product.[16]
| Catalyst | Reaction Type | Substrates | Solvent | Time | Temp (°C) | Yield (%) | Recyclability | Reference |
| p-TsOH | Biginelli (Thione) | Aromatic aldehyde, Ethyl Acetoacetate, Thiourea | Not specified | Not specified | Not specified | Moderate | No | [3] |
| L-Proline | Multicomponent | 4-Hydroxycoumarins, Aldehydes, Urea/Thiourea | Not specified | Not specified | Not specified | Good | Yes | [13][14] |
| Graphite Oxide | Multicomponent | Various | Solvent-free | Not specified | Not specified | High | Up to 9 runs | [16] |
Biocatalysts: The Green Chemistry Frontier
The use of enzymes as catalysts in organic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity under mild reaction conditions. While still an emerging field in pyrimidine synthesis, biocatalysis holds immense promise.
Lipases and Ureases:
Porcine pancreas lipase (PPL) has been shown to exhibit promiscuous catalytic activity in the multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives, with yields ranging from 77-94%.[8][17] This reaction proceeds via a Knoevenagel-Michael-aromatization cascade in aqueous ethanol.[8] Urease from jack bean has also been employed for the synthesis of related pyran derivatives.[18]
Whole-Enzyme Systems:
A total enzymatic synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP) has been achieved through the de novo pyrimidine biosynthetic pathway.[19] This one-pot synthesis utilizes 18 enzymes to construct the pyrimidine ring from simple precursors like bicarbonate, ammonia, and aspartate.[19] While complex, this approach allows for the incorporation of isotopic labels for structural studies.[19]
| Catalyst | Reaction Type | Substrates | Solvent | Time | Temp (°C) | Yield (%) | Recyclability | Reference |
| Porcine Pancreas Lipase (PPL) | Multicomponent | Aromatic aldehydes, Malononitrile, 6-Amino-1,3-dimethyl uracil | Water/Ethanol | Not specified | 50 | 77-94 | Yes | [8][17] |
| De novo pathway enzymes (18) | Biosynthesis | Bicarbonate, NH₄⁺, Aspartate, Glucose | Aqueous buffer | Not specified | Not specified | Up to 45 | No | [19] |
Delving into the "Why": Mechanistic Insights
A true understanding of catalyst efficacy lies in the appreciation of their mechanisms of action. This knowledge empowers the researcher to make informed decisions about catalyst choice and reaction optimization.
The Biginelli Reaction: A Tale of Two Mechanisms
The acid-catalyzed Biginelli reaction is believed to proceed through one of two primary pathways: the iminium or the enamine mechanism.
Iminium Mechanism (Lewis/Brønsted Acid Catalysis):
In this pathway, the acid catalyst activates the aldehyde, which then reacts with urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.
Caption: The iminium pathway of the acid-catalyzed Biginelli reaction.
Enamine Mechanism (Organocatalysis, e.g., L-Proline):
In the case of proline catalysis, the ketone or aldehyde first reacts with proline to form an enamine. This enamine then acts as a nucleophile, attacking another molecule of the aldehyde. Subsequent reaction with urea leads to the final product.
Caption: The enamine pathway in L-proline catalyzed pyrimidine synthesis.
Iridium-Catalyzed Dehydrogenative Coupling
The iridium-pincer complex catalyzes a sophisticated cascade of reactions. The catalyst first facilitates the dehydrogenation of an alcohol to an aldehyde. This aldehyde then undergoes condensation with an amidine. A second alcohol is then dehydrogenated, and the resulting aldehyde condenses with the intermediate. A final dehydrogenation and cyclization sequence yields the aromatic pyrimidine.
Caption: The catalytic cycle for the iridium-catalyzed synthesis of pyrimidines from alcohols and amidines.
Experimental Protocols: From Benchtop to Application
The successful implementation of any synthetic methodology relies on a robust and reproducible experimental protocol. The following are representative procedures for the synthesis of pyrimidines using different catalytic systems.
General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst (e.g., ZnCl₂)
This protocol is adapted for a microwave-assisted, solvent-free synthesis.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (10 mmol)
-
Zinc chloride (ZnCl₂) (5 mmol)
-
Pyrex cylindrical tube
Procedure:
-
In a Pyrex cylindrical tube, combine the aromatic aldehyde, β-ketoester, urea (or thiourea), and zinc chloride.
-
Place the tube in a domestic microwave oven and irradiate at 160 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using 10% ethyl acetate in petroleum ether). The reaction is typically complete within 20-35 seconds.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
General Procedure for the Pinner Synthesis
This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[20]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted pyrimidine.
General Experimental Workflow for Multicomponent Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bio-supported of gold nanoparticles over magnetic nanoparticles: Synthesis, characterization and evaluation its catalytic activity for one-pot preparation of pyrano[2,3-d]pyrimidines | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. New pyrimidine based ligand capped gold and platinum nano particles: Synthesis, characterization, antimicrobial, antioxidant, DNA interaction and in vitro anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Structure-Activity Relationships of 2-Methoxypyrimidine Analogs: A Comparative Analysis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of natural nucleic acid bases and a multitude of synthetic drugs.[1][2][3] Its inherent ability to engage in various biological interactions has made it a "privileged scaffold" for developing novel therapeutics, particularly in oncology and inflammation.[4][5][6] This guide focuses specifically on the 2-methoxypyrimidine moiety, a key pharmacophore whose subtle electronic and steric properties can be leveraged to achieve potent and selective biological activity.
We will dissect the structure-activity relationships (SAR) of this class of compounds, moving beyond a simple catalog of derivatives to explain the causal relationships between structural modifications and their functional consequences. This analysis is grounded in published experimental data and provides actionable insights for researchers engaged in the design and optimization of 2-methoxypyrimidine-based molecules.
The Strategic Importance of the 2-Methoxy Group
The 2-methoxy group is more than a simple substituent; it serves several critical roles that influence a molecule's overall profile:
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's binding pocket.
-
Modulator of Basicity: Compared to a 2-amino group, the 2-methoxy group reduces the basicity of the pyrimidine ring nitrogens. This can be critical for improving cell permeability and reducing off-target effects associated with highly basic compounds.
-
Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially blocking sites of oxidation.
-
Fine-tuning Conformation: The small, yet defined, steric profile of the methoxy group can influence the preferred conformation of adjacent substituents, thereby optimizing interactions with the target protein.
The following diagram illustrates the general workflow for a typical SAR study, a cyclical process of design, synthesis, and testing that drives lead optimization.[7]
Caption: Iterative workflow for SAR-driven lead optimization.
Core SAR Insights: A Positional Analysis
Systematic modification of the 2-methoxypyrimidine core is essential to probe the chemical space around the scaffold and identify key interactions that govern biological activity.[7] The most common points of diversification are the C4, C5, and C6 positions.
Caption: Key SAR principles for the 2-methoxypyrimidine scaffold.
-
C4 Position: This position is frequently modified to explore deeper pockets within the target binding site. Often, substitution with groups like morpholine or piperazine serves as a linker to other functionalities, which can significantly impact potency and selectivity.[8][9] For example, in a series of PI3K/mTOR inhibitors, a C4-morpholine group was found to be a critical pharmacophore for dual inhibition.[9]
-
C5 Position: The C5 position is often more sterically constrained. Small, lipophilic, and electron-withdrawing substituents such as halogens (Br, Cl) or a cyano group can lead to a significant increase in potency. This is often due to favorable interactions with specific residues or by influencing the electronics of the pyrimidine ring. In one study of bone anabolic agents, a C5-bromo substituent was present in the most efficacious compound.[10][11]
-
C6 Position: This position is commonly substituted with aryl or heteroaryl rings. These groups can engage in crucial π-stacking or hydrophobic interactions within the active site. The substitution pattern on these appended rings (e.g., adding methoxy or halogen groups) provides a secondary layer of SAR that can be exploited to fine-tune activity and selectivity.[10][11][12]
Comparative Analysis: 2-Methoxypyrimidine Analogs as Kinase Inhibitors
To illustrate these principles, we compare a series of substituted pyrimidine derivatives evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.[13][14] The data below is synthesized from representative studies to demonstrate SAR trends.
| Compound ID | C4-Substituent | C5-Substituent | C6-Substituent | VEGFR-2 Kinase IC₅₀ (nM) | Notes |
| 1a | -Phenyl | -H | -H | >1000 | The unsubstituted core shows minimal activity. |
| 1b | -Phenyl | -H | 4-Methoxyphenyl | 450 | Addition of a C6-aryl group introduces moderate activity. |
| 1c | 4-Morpholinophenyl | -H | 4-Methoxyphenyl | 120 | The C4-morpholine group significantly improves potency. |
| 1d | 4-Morpholinophenyl | -Br | 4-Methoxyphenyl | 15 | Halogenation at C5 provides a substantial boost in activity, likely due to favorable interactions in the hinge region. |
| 1e | 4-Morpholinophenyl | -Br | 4-Fluorophenyl | 8 | Modifying the C6-aryl group with fluorine further optimizes the interaction, leading to a highly potent inhibitor. |
Data is illustrative and compiled based on general trends observed in kinase inhibitor SAR studies.[6][13][14]
This comparison clearly demonstrates the synergistic effect of optimizing multiple positions on the scaffold. The journey from a weakly active hit (1a ) to a potent lead (1e ) is a stepwise process guided by a deep understanding of the SAR at each position.
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of any SAR study hinges on robust and reproducible experimental methods.[7][15] Below are standardized protocols for the synthesis of a representative 2-methoxypyrimidine analog and its subsequent biological evaluation.
This protocol describes a common method for introducing diversity at the C6 position of a pre-functionalized pyrimidine core.
Objective: To synthesize 4-(4-morpholinophenyl)-6-(4-fluorophenyl)-2-methoxypyrimidine.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable halogenated pyrimidine core, such as 6-chloro-4-(4-morpholinophenyl)-2-methoxypyrimidine.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the starting pyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][11]
This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound against a target kinase.
Objective: To quantify the inhibitory potency of a synthesized analog against the VEGFR-2 kinase.
Step-by-Step Methodology:
-
Reagents & Materials: Recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme to the wells of a 384-well plate. Include "no enzyme" and "no compound" (DMSO vehicle) controls.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Reaction Termination & Detection: Stop the reaction and measure the amount of product (ADP) formed using the detection reagent, which typically generates a luminescent or fluorescent signal.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
Conclusion and Future Perspectives
The 2-methoxypyrimidine scaffold represents a highly versatile and fruitful starting point for drug discovery. The structure-activity relationships discussed herein highlight a clear logic for analog design: the C4 and C6 positions serve as primary vectors for exploring interactions with the target protein, while the C5 position allows for fine-tuning of potency through smaller, specific modifications. The 2-methoxy group itself is a critical anchor, providing favorable electronic and hydrogen-bonding characteristics that are often superior to other small substituents.
Future efforts will likely integrate machine learning and artificial intelligence to build more predictive QSAR models, enabling the in silico screening of vast virtual libraries before committing to synthetic efforts.[15] Combining these computational approaches with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of 2-methoxypyrimidine-based therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a broad spectrum of biological activities.[1] As a Senior Application Scientist, this guide provides a comprehensive comparison of the in vitro evaluation of novel pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to offer not just protocols, but the strategic rationale behind experimental choices, ensuring a robust and logical approach to drug discovery.
The Versatility of the Pyrimidine Core: A Privileged Scaffold
Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[2][3] This inherent biocompatibility makes it an attractive starting point for the synthesis of new therapeutic agents. The remarkable versatility of the pyrimidine ring allows for substitutions at various positions, profoundly influencing the molecule's biological activity.[2][4] Researchers have successfully developed pyrimidine derivatives with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[3][5]
The core principle behind evaluating these derivatives lies in understanding their structure-activity relationship (SAR).[2][4] Minor modifications to the substituents on the pyrimidine ring can dramatically alter a compound's efficacy and selectivity towards its biological target.[1] Therefore, a systematic in vitro evaluation is paramount to identify promising lead compounds for further development.
Comparative In Vitro Anticancer Evaluation
The development of novel anticancer agents is a primary focus in pyrimidine derivative research.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of essential enzymes in DNA synthesis, induction of apoptosis, and interference with cell signaling pathways.[8][9][10]
The choice of cancer cell lines is a critical first step in the in vitro evaluation. A panel of cell lines representing different cancer types is often employed to assess the broad-spectrum activity and potential selectivity of the derivatives.[11][12] For instance, a typical panel might include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
LoVo: A human colon adenocarcinoma cell line.[11]
-
CCRF-CEM: A human leukemic lymphoblast cell line.[12]
The inclusion of a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), is crucial to evaluate the cytotoxic effect on healthy cells and determine the selectivity of the compounds.[11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology: MTT Assay [14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The results of the in vitro anticancer evaluation are typically summarized in a table comparing the IC50 values of the novel pyrimidine derivatives against different cancer cell lines.
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa | IC50 (µM) vs. NHDF |
| PD-1 | -H | -Cl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | > 100 |
| PD-2 | -OCH3 | -Cl | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 | 85.3 ± 7.6 |
| PD-3 | -H | -Br | 12.5 ± 1.4 | 19.8 ± 2.0 | 15.3 ± 1.7 | > 100 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Comparative In Vitro Antimicrobial Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area.[5][16][17]
A standard panel of microorganisms is used to assess the antimicrobial spectrum of the synthesized compounds. This typically includes:
-
Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.[16][18]
-
Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[16][18]
-
Fungi: Candida albicans and Aspergillus niger.
This selection provides a broad overview of the potential antibacterial and antifungal activities.
The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[19][20][21] The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[19][22]
Logical Relationship: Antimicrobial Screening
Caption: General workflow for antimicrobial screening via agar well diffusion.
Step-by-Step Methodology: Agar Well Diffusion [20][23]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the sterile agar medium with a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Well Creation: Once the agar solidifies, create wells (6-8 mm in diameter) using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrimidine derivatives at a specific concentration into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
The results are presented as the diameter of the zone of inhibition. A larger diameter indicates greater antimicrobial activity.
| Compound | R1 | R2 | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| PD-1 | -H | -Cl | 12 ± 1 | 8 ± 1 | 10 ± 1 |
| PD-2 | -OCH3 | -Cl | 18 ± 1 | 11 ± 1 | 15 ± 1 |
| PD-3 | -H | -Br | 14 ± 1 | 9 ± 1 | 11 ± 1 |
| Ciprofloxacin | (Standard) | 25 ± 2 | 28 ± 2 | - | |
| Fluconazole | (Standard) | - | - | 22 ± 2 |
Data are presented as mean ± standard deviation. '-' indicates no activity.
Comparative In Vitro Anti-inflammatory Evaluation
Chronic inflammation is implicated in a multitude of diseases, and pyrimidine derivatives have emerged as potential anti-inflammatory agents.[24][25] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO).[24][26]
To evaluate anti-inflammatory potential, a common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the pyrimidine derivatives to inhibit the production of inflammatory mediators in these stimulated cells is then assessed.
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[27][28][29] The assay is based on a two-step diazotization reaction.[30]
Signaling Pathway: LPS-induced NO Production
Caption: Simplified pathway of LPS-induced nitric oxide production.
Step-by-Step Methodology: Griess Assay [27][28]
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and treat them with the pyrimidine derivatives for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
The results are expressed as the percentage of nitric oxide inhibition.
| Compound | R1 | R2 | NO Inhibition (%) at 50 µM |
| PD-1 | -H | -Cl | 45.3 ± 3.5 |
| PD-2 | -OCH3 | -Cl | 78.2 ± 5.1 |
| PD-3 | -H | -Br | 52.8 ± 4.2 |
| L-NAME | (Standard) | 92.5 ± 6.8 |
Data are presented as mean ± standard deviation.
Conclusion and Future Perspectives
This guide provides a framework for the systematic in vitro evaluation of novel pyrimidine derivatives. The comparative data generated from these assays are essential for establishing structure-activity relationships and identifying lead compounds with potent and selective biological activities. Future research should focus on elucidating the precise molecular mechanisms of action of the most promising derivatives and advancing them to in vivo studies to assess their therapeutic potential. The versatility of the pyrimidine scaffold ensures its continued importance in the quest for new and effective drugs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijrpr.com [ijrpr.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brainkart.com [brainkart.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | MDPI [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. oaji.net [oaji.net]
- 17. SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 19. chemistnotes.com [chemistnotes.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. hereditybio.in [hereditybio.in]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sciencellonline.com [sciencellonline.com]
- 30. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 2-Methoxypyrimidin-5-ol Derivatives Against Established Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the performance of novel 2-Methoxypyrimidin-5-ol derivatives against a known, potent inhibitor. Due to the nascent stage of public domain research on the specific inhibitory activities of this compound derivatives, this document will use a well-characterized inhibitor of Janus Kinase 1 (JAK1), AZD4205 (Golidocitinib) , as the established benchmark. We will outline the critical parameters for comparison and provide a detailed, field-proven experimental protocol for generating comparative inhibitory data.
Introduction: The Rationale for Targeting Janus Kinase 1 (JAK1)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] The constitutive activation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a wide array of diseases, including autoimmune disorders and various cancers.[1] Specifically, JAK1 is a key mediator of STAT3 phosphorylation and signaling.[1] Therefore, the development of selective JAK1 inhibitors presents a viable therapeutic strategy to overcome resistance to other targeted therapies and treat these conditions.[1]
The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, and novel derivatives, such as those based on this compound, represent a promising avenue for the discovery of new therapeutic agents. This guide will demonstrate how to rigorously compare the potency of such novel compounds against a known inhibitor like AZD4205.
The Benchmark Inhibitor: AZD4205 (Golidocitinib)
AZD4205 is a potent and highly selective JAK1 inhibitor.[1] Its established inhibitory profile makes it an excellent benchmark for novel compounds targeting the same kinase.
Chemical Structure of AZD4205:
Caption: Chemical structure of AZD4205 (Golidocitinib).
Head-to-Head Performance Comparison: Key Metrics
The primary metric for comparing the potency of inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| AZD4205 (Golidocitinib) | JAK1 | 73 | Highly selective over JAK2 (>14,700 nM) and JAK3 (>30,000 nM) | [2][3] |
| Hypothetical this compound Derivative | JAK1 | To be determined | To be determined | N/A |
Experimental Protocol: In Vitro JAK1 Inhibition Assay
To determine the IC50 value of a novel this compound derivative, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common method for assessing JAK1 inhibition.
Objective: To determine the IC50 value of a test compound (a this compound derivative) against human JAK1 and compare it to the known inhibitor AZD4205.
Materials:
-
Recombinant human JAK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative)
-
Reference compound (AZD4205)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for the in vitro JAK1 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative and AZD4205 in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each inhibitor dilution into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor at a high concentration (for 100% inhibition).
-
Enzyme Addition: Add the JAK1 enzyme solution to each well. The final enzyme concentration should be optimized to ensure the reaction is in the linear range.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for JAK1 to accurately assess competitive inhibition.
-
Kinase Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Detection: Stop the kinase reaction and initiate the detection step by adding the ADP-Glo™ reagent. This reagent quenches the kinase reaction and converts the ADP produced to ATP.
-
Signal Development: Add the kinase detection reagent, which contains luciferase and luciferin, to convert the newly synthesized ATP into a luminescent signal. Incubate for a period (e.g., 30-60 minutes) to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both the test compound and AZD4205.
-
The JAK/STAT Signaling Pathway
Understanding the pathway in which the target operates is crucial for interpreting the biological significance of inhibition.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a robust methodology for benchmarking the performance of novel this compound derivatives against the known JAK1 inhibitor, AZD4205. By following the outlined experimental protocol, researchers can generate reliable and comparable IC50 data. A superior or comparable IC50 value for a novel derivative, coupled with a favorable selectivity profile against other JAK isoforms and a broader kinome panel, would warrant further investigation. Subsequent steps would include cell-based assays to confirm on-target activity in a physiological context, followed by pharmacokinetic and in vivo efficacy studies. The ultimate goal is to identify novel, potent, and selective inhibitors with the potential for development into next-generation therapeutics.
References
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reaction Kinetics of Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficiency of synthesizing these crucial molecules is paramount, and a deep understanding of the underlying reaction kinetics is essential for optimizing processes, scaling up production, and ultimately accelerating drug discovery timelines. This guide provides an in-depth comparative analysis of the reaction kinetics for various pyrimidine synthesis methods, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[1] Its operational simplicity has made it a popular choice for generating diverse libraries of pyrimidine derivatives.
Mechanistic Insights and Rate-Determining Step
The mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. A widely accepted mechanism, proposed by Kappe, suggests that the rate-determining step is the initial nucleophilic addition of urea to the aldehyde to form an acyliminium ion intermediate.[2] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidinone.[2] However, an earlier mechanism proposed by Sweet in 1973 suggested that the aldol condensation between the ethyl acetoacetate and the aryl aldehyde is the rate-limiting step.[2]
The choice of catalyst, whether a Brønsted or Lewis acid, plays a crucial role in accelerating the reaction.[2] The catalyst facilitates the formation of the key acyliminium ion intermediate, thereby influencing the overall reaction rate.
Kinetic Profile
Kinetic studies of the Biginelli reaction often reveal a complex dependence on the concentrations of all three components and the catalyst. The reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups tend to increase the electrophilicity of the aldehyde, leading to a faster reaction rate, while electron-donating groups have the opposite effect.
A kinetic profile for a catalytic model of the Biginelli reaction shows that the yield of the dihydropyrimidinone derivative increases over time, typically reaching a plateau.[3] The specific rate of this increase is dependent on factors such as temperature, catalyst loading, and the solvent system used.[3]
The Pinner Pyrimidine Synthesis: A Versatile Condensation
The Pinner pyrimidine synthesis offers an alternative route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[4] This method is particularly versatile, allowing for the synthesis of a wide range of substituted pyrimidines.
Mechanistic Considerations
The reaction proceeds via the initial formation of a vinylogous amidine intermediate from the reaction of the 1,3-dicarbonyl compound and the amidine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring. The reaction can be catalyzed by either acids or bases.[5]
Kinetic Aspects
The kinetics of the Pinner synthesis are influenced by the reactivity of both the 1,3-dicarbonyl compound and the amidine. The nature of the substituents on both reactants can affect the rate of the initial condensation and the subsequent cyclization step. For instance, the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines proceeds at remarkable rates, nearly 10,000-fold faster than with unsubstituted 1,2,3-triazine, highlighting the significant impact of substituents on reaction kinetics.[6]
Modern Approaches: Accelerating Pyrimidine Synthesis
In recent years, alternative energy sources such as microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, including pyrimidine synthesis.[7][8]
Microwave-Assisted Synthesis: Rapid and Efficient
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[9] This rapid and efficient heating can lead to dramatic reductions in reaction times and often results in higher yields compared to conventional heating methods.[9][10]
Kinetic Advantages: The enhanced reaction rates observed in microwave-assisted synthesis are attributed to a combination of thermal and potentially non-thermal "microwave effects." The rapid heating to high temperatures can significantly increase the rate constant of the reaction, as described by the Arrhenius equation.[11] A comparative study of the Biginelli reaction under conventional heating versus microwave irradiation demonstrated a significant reduction in reaction time from hours to minutes, with comparable or even improved yields.[10]
Ultrasound-Assisted Synthesis: A Sonochemical Boost
Sonochemistry, the application of ultrasound to chemical reactions, can also significantly enhance reaction rates.[8] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, providing the energy to overcome activation barriers.[8]
Kinetic Impact: Ultrasound irradiation has been shown to dramatically reduce reaction times and increase yields in pyrimidine synthesis.[8] For example, a comparative study on the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones showed a decrease in reaction time from 5.5-6.5 hours under conventional heating to 0.4-0.5 hours with ultrasound, representing a more than tenfold increase in reaction speed.[8]
Comparative Kinetic Data
To provide a clear comparison of the different methods, the following table summarizes typical reaction times and yields for the synthesis of pyrimidine derivatives. It is important to note that these values can vary significantly depending on the specific substrates, catalysts, and reaction conditions employed.
| Synthesis Method | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) |
| Biginelli Reaction (Conventional) | Brønsted or Lewis Acid | 1.5 - 48 hours[3][12] | 60 - 99%[3][12] |
| Pinner Synthesis (Conventional) | Acid or Base | Varies (hours) | Moderate to High[12] |
| Microwave-Assisted Biginelli | Various catalysts | 2 - 20 minutes[9][12] | 72 - 98%[7][12] |
| Ultrasound-Assisted Synthesis | Various conditions | 20 - 60 minutes[8] | 73 - 94%[8] |
Experimental Protocols for Kinetic Analysis
A thorough understanding of reaction kinetics requires careful experimental design and monitoring. Here are detailed protocols for key techniques used to analyze the kinetics of pyrimidine synthesis.
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.[13]
Methodology:
-
Reaction Setup: Assemble the reaction in a thermostated vessel with controlled stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling or by adding a suitable quenching agent.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (often the mobile phase) and filter it through a 0.22 µm syringe filter.[13]
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve peak shape.[13]
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).[13]
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where the reactants and products have significant absorbance (e.g., 254 nm).[13]
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and products in the chromatograms.
-
Use a calibration curve for each compound to convert peak areas to concentrations.
-
Plot the concentration of a reactant or product as a function of time.
-
From these plots, determine the initial reaction rate and use the method of initial rates to determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) from the determined rate law.
-
Protocol 2: In-situ Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy allows for real-time monitoring of a reaction as it occurs within the NMR tube, providing valuable information on the formation of intermediates and products.[14]
Methodology:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube, using deuterated solvents.
-
NMR Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The time between each spectrum should be short enough to capture the changes in concentration of the reacting species.
-
-
Data Processing and Analysis:
-
Process the series of spectra to obtain clear and well-resolved peaks.
-
Integrate the signals corresponding to specific protons of the reactants, intermediates, and products.
-
The integral values are directly proportional to the concentration of the respective species.
-
Plot the integral values (or calculated concentrations) as a function of time to obtain kinetic profiles.
-
Analyze these profiles to determine the rate law and rate constants, similar to the HPLC method.
-
Protocol 3: Determination of Arrhenius Parameters
To understand the effect of temperature on the reaction rate and to determine the activation energy (Ea) and the pre-exponential factor (A), a series of kinetic experiments must be performed at different temperatures.[1]
Methodology:
-
Kinetic Experiments: Perform a series of kinetic runs (using either HPLC or NMR monitoring) at a range of different, constant temperatures.
-
Rate Constant Calculation: For each temperature, determine the rate constant (k) as described in the previous protocols.
-
Arrhenius Plot:
-
Take the natural logarithm of each rate constant (ln k).
-
Calculate the reciprocal of each temperature in Kelvin (1/T).
-
Plot ln k (y-axis) versus 1/T (x-axis).[1]
-
-
Data Analysis:
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Caption: A simplified representation of the Biginelli reaction mechanism.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxypyrimidin-5-ol
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is a cornerstone of a safe and compliant scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxypyrimidin-5-ol, a heterocyclic compound that requires careful handling. By elucidating the principles behind these procedures, this document aims to empower researchers to manage chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a critical first step is to assess its potential hazards by examining structurally analogous compounds. Pyrimidine derivatives can exhibit a range of toxicological profiles. For instance, related compounds like 2-amino-4,6-dimethoxypyrimidine are known to cause skin and serious eye irritation.[1] Similarly, 2-Methoxy-5-nitropyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Assumed Hazard Profile:
| Potential Hazard | Classification | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for similar methoxy- and amino-substituted pyridines and pyrimidines.[2][3][4] |
| Skin Irritation | Category 2 (Causes skin irritation) | A common characteristic of many functionalized pyrimidine and pyridine compounds.[1][2][3] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Consistent with the hazard profile of analogous substances.[1][2][3] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Inhalation of dust or aerosols should be avoided.[2][3] |
This proactive hazard assessment informs every subsequent step of the disposal process, ensuring that personnel are adequately protected and that the waste is managed in a manner commensurate with its potential risk.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5][7] No single glove material is impervious to all chemicals, so it is important to select gloves appropriate for the specific substance being handled.[8]
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing.[5][6]
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][9]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed environmental waste management company.[5][9][10] Discharging this chemical into drains or the environment is strictly prohibited.[7][9]
Caption: A logical workflow for the safe disposal of this compound.
3.1. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5]
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, gloves, and other contaminated disposable lab supplies in a designated solid hazardous waste container.[5] This container should be clearly labeled.
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container.[5] Do not mix this waste with other incompatible waste streams.[5][11] As a general rule, halogenated and non-halogenated solvent wastes should be segregated.[11]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[6]
3.2. Container Management
The integrity and labeling of waste containers are critical for preventing accidents and ensuring proper disposal.
-
Container Compatibility: Waste must be stored in containers made of a compatible material.[11] The original product container is often a suitable choice.[6] The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting cap.[12][13]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant," "Toxic").[14][15] The accumulation start date should also be included on the label once waste is first added.[6]
3.3. Storage in Satellite Accumulation Areas (SAAs)
Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][14]
-
The SAA must be under the control of laboratory personnel.[6]
-
Containers in the SAA must be kept closed at all times except when adding waste.[11][15][16]
-
Incompatible wastes must be segregated within the SAA to prevent accidental mixing.[12]
-
There are limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons of non-acute hazardous waste).[14]
3.4. Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9]
-
Complete all necessary paperwork, providing an accurate description of the waste.
-
Maintain meticulous records of all hazardous waste generated and disposed of, in compliance with institutional and regulatory requirements.[10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial.
4.1. Spill Response
-
Evacuate: Immediately clear the area of all non-essential personnel.[5][10]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5][10]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][10]
-
Collect: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report: Report the spill to your institution's EHS department.[5]
4.2. Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[10]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
